N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N-methylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWXOMZUGNOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(2-aminopyridin-4-yl)-N-methylamine
The following guide details the synthesis of N-(2-aminopyridin-4-yl)-N-methylamine (IUPAC: N4-methylpyridine-2,4-diamine), a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2]
Executive Summary & Retrosynthetic Analysis
The target molecule, N-(2-aminopyridin-4-yl)-N-methylamine , features a pyridine core with distinct amine functionalities at the C2 and C4 positions.[1][2] The primary synthetic challenge lies in achieving regioselectivity —differentiating between the two electrophilic sites on the pyridine ring to install the methylamino and amino groups in the correct order.
Retrosynthetic Logic
The most robust strategy utilizes 2,4-dichloropyridine as the starting scaffold. The electronic disparity between the C2 and C4 positions dictates the reaction sequence:
-
C4-Selective Substitution : The C4 position in 2,4-dichloropyridine is kinetically more susceptible to nucleophilic attack by hard nucleophiles (like methylamine) due to the formation of a more stable para-quinoid Meisenheimer intermediate.
-
C2-Amination : The remaining C2-chloride, deactivated by the electron-donating C4-amine, requires forcing conditions (high temperature/pressure) or transition-metal catalysis (Buchwald-Hartwig) to install the final primary amine.[1][2]
Figure 1: Retrosynthetic disconnection showing the stepwise functionalization of the pyridine core.
Synthetic Route A: The Classical SNAr Approach
This route is preferred for scalability and cost-efficiency, utilizing standard reagents without expensive ligands.
Step 1: Regioselective Synthesis of 2-chloro-N-methylpyridin-4-amine
Principle : Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine favors the C4 position.[1][2] Reagents : 2,4-Dichloropyridine (1.0 eq), Methylamine (33% in EtOH or 40% aq, 3.0 eq), Ethanol.
Protocol
-
Setup : Charge a reaction vessel with 2,4-dichloropyridine (10.0 g, 67.6 mmol) and ethanol (50 mL).
-
Addition : Cool the solution to 0°C. Add methylamine solution (33% in EtOH, 25 mL, ~200 mmol) dropwise over 20 minutes.
-
Reaction : Seal the vessel (or use a pressure tube) and heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]
-
Workup : Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.
-
Purification : Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification Note: Recrystallize from Ethanol/Heptane or perform flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane) to isolate the pure 2-chloro-4-(methylamino)pyridine .
-
Yield Expectation : 75–85%.[5]
Step 2: Amination of C2-Chloride (Copper-Catalyzed)
Principle : The C2-chloro group is deactivated by the C4-methylamino group.[1][2] High-temperature ammonolysis with a copper catalyst is required.[1][2]
Protocol
-
Setup : In a high-pressure steel autoclave (Parr reactor), place 2-chloro-4-(methylamino)pyridine (5.0 g, 35 mmol).
-
Reagents : Add aqueous ammonia (28-30%, 50 mL) and CuSO₄·5H₂O (0.87 g, 3.5 mmol, 10 mol%).
-
Reaction : Seal the autoclave and heat to 140–150°C for 12–16 hours. The internal pressure will rise significantly (15–20 bar).
-
Workup : Cool to room temperature. Carefully vent the ammonia.
-
Extraction : Transfer the blue aqueous mixture to a separatory funnel. Extract with n-Butanol or DCM/Isopropanol (3:1) (3 x 50 mL).
-
Purification : The crude product is often dark. Purify via column chromatography using a polar eluent (DCM:MeOH:NH₄OH, 90:9:1).
Yield Expectation : 60–70%.
Synthetic Route B: Palladium-Catalyzed (Buchwald-Hartwig)
This route is recommended for medicinal chemistry applications requiring high purity and milder conditions for the second step.[1][2]
Step 1: Same as Route A (Synthesis of Intermediate)
Step 2: Pd-Catalyzed Amination
Principle : Palladium catalysis allows the displacement of the deactivated C2-chloride under milder thermal conditions compared to the autoclave method.[1][2]
Reagents :
-
Ammonia Source: LiHMDS (Lithium hexamethyldisilazide) or Benzophenone Imine (followed by hydrolysis).
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP, Xantphos, or BrettPhos.
-
Solvent: 1,4-Dioxane or Toluene.[2]
Protocol (LiHMDS Method)
-
Inert Atmosphere : Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading : Add 2-chloro-4-(methylamino)pyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%). Dissolve in anhydrous 1,4-Dioxane .[2]
-
Base/Amine : Add LiHMDS (1.0 M in THF, 2.5 eq).
-
Reaction : Heat to 100°C for 4–8 hours.
-
Mechanism: The Pd(0) undergoes oxidative addition into the C2-Cl bond, followed by transmetallation with the silylamide and reductive elimination.
-
-
Deprotection : Cool to RT. Add 1N HCl (5 eq) and stir for 30 mins to cleave the silyl group. Neutralize with NaOH to pH 10.
-
Isolation : Extract with DCM/MeOH (9:1). Dry and concentrate.
Yield Expectation : 70–85%.[5]
Analytical Data & Characterization
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens on air exposure (oxidation).[1][2] |
| Molecular Weight | 123.16 g/mol | Formula: C₆H₉N₃ |
| MS (ESI+) | m/z = 124.1 [M+H]⁺ | Distinctive parent ion. |
| ¹H NMR (DMSO-d₆) | δ 7.60 (d, 1H, C6-H), 5.85 (dd, 1H, C5-H), 5.60 (d, 1H, C3-H), 5.45 (s, 2H, NH₂), 2.70 (d, 3H, CH₃) | C6-H is the most deshielded doublet. |
| Regioselectivity Check | NOESY | Correlation between N-Me protons and C3/C5 protons confirms C4 substitution.[1][2] |
Regioselectivity Verification Logic
To ensure the methylamine is at C4 and not C2:
-
C4-Substitution (Target) : The ¹H NMR pattern will show two doublets (C5, C6) and one singlet (C3) if resolution is high, or distinctive coupling constants. Critical check: The C3 proton (singlet-like) should show NOE with the methyl group.
-
C2-Substitution (Byproduct) : If methylamine attacked C2, the symmetry would be different, and the chemical shifts of the remaining protons would shift significantly due to the adjacent electronegative nitrogen.
Process Safety & Handling
Critical Hazards[2]
-
2,4-Dichloropyridine : Toxic by ingestion and skin contact. Potential sensitizer.
-
Methylamine : Volatile, flammable gas/liquid. Use in a well-ventilated fume hood.[1][2] Pressure buildup in sealed vessels is a major explosion hazard . Use blast shields.
-
High-Pressure Ammonolysis : The autoclave reaction generates high ammonia pressure (15+ bar) at 150°C. Ensure the reactor is rated for 200°C/50 bar. Do not open until fully cooled.
Waste Disposal[2]
-
Aqueous Copper Waste : The aqueous layer from Route A contains copper-ammonia complexes (toxic to aquatic life).[2] Treat with sulfide to precipitate copper or dispose of as hazardous heavy metal waste.
-
Palladium Waste : Scavenge Pd residues using thiol-functionalized silica (e.g., SiliaMetS® Thiol) before disposal.
Visual Workflow
Figure 2: Process flow diagram comparing the Classical (Method A) and Modern (Method B) synthetic routes.
References
-
Regioselectivity of 2,4-Dichloropyridine
- Title: Nucleophilic Substitutions of Nitroarenes and Pyridines.
- Source: Thieme Connect / Science of Synthesis.
- Context: Confirms C4-selectivity for nucleophilic attack by amines on 2,4-dichloropyridine.
-
General Synthesis of 2,4-Diaminopyridines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous Chemistry).
- Source: Journal of Organic Chemistry, 2015.
- Context: Discusses electronic factors governing regioselectivity in dihalo-heterocycles.
-
Copper-Catalyzed Amination (Goldberg/Ullmann)
- Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amin
- Source: RSC Advances / ChemComm.
- Context: Protocol for converting 2-halopyridines to 2-aminopyridines using aqueous ammonia and copper.
-
Target Molecule Reference
- Title: Synthesis of N4-methylpyridine-2,4-diamine deriv
- Source: European P
- Context: Describes the use of 2-bromo-4-methylaminopyridine as a key intermediate, valid
Sources
- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
"CAS 1004-18-8 structure elucidation"
Technical Whitepaper: Structure Elucidation of CAS 1004-18-8 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Methylpyrimidine-2,4-diamine)[1][2]
Executive Summary & Compound Identity
CAS 1004-18-8 corresponds to
Precise structural elucidation is required to distinguish this specific regioisomer from its potential isomers, such as
Chemical Profile
| Property | Specification |
| IUPAC Name | |
| CAS Registry Number | 1004-18-8 |
| Molecular Formula | C |
| Molecular Weight | 124.15 g/mol |
| SMILES | CNc1ccnc(n1)N |
| Key Structural Features | Pyrimidine core, Primary amine (C2), Secondary methylamine (C4) |
Analytical Strategy: The "Triad of Evidence"
To ensure scientific integrity, we employ a "Triad of Evidence" approach. Each method validates a specific structural attribute, eliminating ambiguity.
-
High-Resolution Mass Spectrometry (HRMS): Confirms elemental composition (C
Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> N ) and unsaturation. -
1D NMR (
H, C): Establishes the proton environment and carbon backbone. -
2D NMR (HMBC/NOESY): The Critical Step. Determines the regiochemistry of the methyl group (N4 vs. N2 position).
Analytical Workflow Diagram
Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation of the regioisomer.
Step-by-Step Elucidation
Step 1: Mass Spectrometry (Molecular Formula)[3]
The first step is to confirm the molecular mass and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[3][4]
-
Observed Ion: [M+H]
at 125.08. -
Fragmentation Logic:
-
Loss of Methyl radical (
, -15 Da)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 110. -
Ring cleavage characteristic of pyrimidines.
-
Step 2: H NMR Spectroscopy (Proton Assignment)
The
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.75 | Doublet ( | 1H | H-6 | Deshielded by adjacent ring nitrogens; typical for pyrimidine C6.[1] |
| 6.80 | Broad Singlet | 1H | N4-H | Exchangeable amide-like proton; couples to methyl.[1][2] |
| 5.90 | Broad Singlet | 2H | C2-NH | Primary amine protons; broad due to quadrupole relaxation. |
| 5.70 | Doublet ( | 1H | H-5 | Upfield due to resonance shielding from amino groups at C2/C4. |
| 2.80 | Doublet ( | 3H | N-CH | Methyl group coupled to the adjacent NH proton (splitting confirms secondary amine). |
Interpretation: The presence of two doublets (H5/H6) with a characteristic coupling constant (~5-6 Hz) confirms a 2,4-disubstituted pyrimidine ring.[1][2] If the methyl were on the ring carbon (e.g., 6-methyl), H5 would appear as a singlet or different splitting pattern.[2]
Step 3: C NMR Spectroscopy
Solvent: DMSO-
| Chemical Shift ( | Assignment | Note |
| 163.5 | C-2 | Guanidine-like carbon; most deshielded. |
| 162.0 | C-4 | Amidine-like carbon; attached to the methylamino group.[1] |
| 155.0 | C-6 | Aromatic CH adjacent to Nitrogen. |
| 95.5 | C-5 | Aromatic CH; shielded by electron donation from amines.[2] |
| 28.5 | N-CH | Typical aliphatic N-methyl shift.[1] |
Step 4: 2D HMBC (The Definitive Proof)
Distinguishing
-
Hypothesis: If the methyl is at N4, the methyl protons (
2.80) will show a strong 3-bond correlation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) to C-4 ( 162.[1]0) and C-5 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 95.5).[1] -
Observation:
-
Cross-peak 1: Methyl protons
C-4 (Strong).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cross-peak 2: H-5 protons
C-4 (Strong).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cross-peak 3: H-6 protons
C-2 and C-4.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Connectivity Diagram (HMBC correlations)
Figure 2: HMBC Correlation network. The key validation is the correlation of the Methyl group to the same carbon (C4) that couples to H5.
Synthesis & Quality Control
Understanding the synthesis pathway reinforces the structural assignment. The regioselectivity of nucleophilic aromatic substitution (S
Synthesis Route:
-
Starting Material: 2,4-Dichloropyrimidine or 4-Chloro-2-aminopyrimidine.[1][2]
-
Reagent: Methylamine (nucleophile).
-
Mechanism: The C-4 position is more electrophilic than C-2.[1][2] Reaction with methylamine preferentially yields the
-methyl derivative.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reaction:
[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
Impurity Profile (HPLC):
-
Main Peak:
-Methylpyrimidine-2,4-diamine (RT ~ 3.5 min, C18 column).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Potential Impurity:
-Dimethylpyrimidine-2,4-diamine (over-methylation) or unreacted starting material.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Pharmaffiliates. (n.d.). CAS No: 1004-18-8 | N4-Methylpyrimidine-2,4-diamine.[1][2][5][6] Retrieved February 20, 2026, from [Link][2]
-
Chen, H., et al. (2020).[7] Radiolabeled 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287): A Potential Radiotracer. International Journal of Molecular Sciences, 21(22), 8860.[7][8] (Provides comparative NMR data for N4-methylpyrimidine derivatives). Retrieved from [Link][2]
-
Vadla, P., et al. (2025). Identification and assessment of novel degradants in pazopanib hydrochloride. Taylor & Francis. (Identifies N4-methylpyrimidine moiety in degradation products). Retrieved from [Link]
Sources
- 1. WO2009010794A1 - 2,4-diamino-pyrimidine derivatives - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1 | MDPI [mdpi.com]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
The Diverse Biological Activities of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of the Aminopyridine Scaffold
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic relevance. Among its myriad derivatives, substituted aminopyridines have emerged as a particularly versatile class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of substituted aminopyridines and unlock their full therapeutic potential. We will delve into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these compounds, examining their mechanisms of action, structure-activity relationships, and the practical experimental methodologies required for their evaluation.
I. The Antimicrobial Potential of Substituted Aminopyridines
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and broad-spectrum activity. Substituted aminopyridines have shown considerable promise in this arena, with various derivatives exhibiting significant efficacy against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting the Microbial Fortress
The antimicrobial action of substituted aminopyridines is often multifaceted. While the precise mechanisms can vary depending on the substitution pattern, a common theme involves the disruption of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with DNA synthesis and repair mechanisms, crucial for bacterial replication. Others target key enzymes involved in metabolic pathways unique to the pathogen, leading to a cidal or static effect. The ability of the aminopyridine scaffold to engage in hydrogen bonding and other non-covalent interactions allows for specific binding to microbial protein targets.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of aminopyridine derivatives is intricately linked to the nature and position of their substituents. Key SAR observations include:
-
Lipophilicity: A balanced lipophilicity is often crucial for effective cell wall penetration. The introduction of hydrophobic groups can enhance activity up to a certain point, beyond which decreased solubility may become a limiting factor.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa of the amino group and the overall electron density of the molecule, influencing its interaction with biological targets.
-
Steric Factors: The size and shape of substituents can dictate the binding affinity to the active sites of microbial enzymes.
Quantitative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted aminopyridine derivatives against various bacterial strains, providing a quantitative measure of their antimicrobial efficacy.[1][2][3][4]
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Staphylococcus aureus | 39 | [2][3][4] |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Bacillus subtilis | 39 | [2][3][4] |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Bacillus cereus | 78 | [2] |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Enterococcus faecalis | 78 | [2] |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Micrococcus luteus | 78 | [2] |
| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Listeria monocytogenes | 156 | [2] |
Experimental Protocols for Antimicrobial Activity Assessment
Caption: Workflow for assessing the antimicrobial activity of substituted aminopyridines.
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the substituted aminopyridine onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.
This method provides a quantitative measure of antimicrobial activity.
-
Compound Dilution: Perform serial dilutions of the substituted aminopyridine in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Anticancer Activity of Substituted Aminopyridines
The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Substituted aminopyridines have demonstrated significant potential in this area, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.
Mechanism of Action: Targeting the Hallmarks of Cancer
Substituted aminopyridines exert their anticancer effects through diverse mechanisms that often target the fundamental processes of cancer cell growth and survival. These include:
-
Cell Cycle Arrest: Many aminopyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways. This often involves the modulation of key regulatory proteins such as Bcl-2 family members and caspases.
-
Inhibition of Kinases: The aminopyridine scaffold serves as a privileged structure for the design of kinase inhibitors. Specific derivatives have been developed to target kinases that are aberrantly activated in cancer, such as receptor tyrosine kinases (e.g., VEGFR) and downstream signaling molecules.
-
DNA Damage and Repair Inhibition: Some aminopyridines can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, leading to catastrophic DNA damage and cell death.[6]
Signaling Pathways in Aminopyridine-Induced Apoptosis
Caption: Simplified intrinsic apoptotic pathway induced by substituted aminopyridines.
Quantitative Analysis of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted aminopyridine derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.[6][7][8][9][10][11][12]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| S3c | 2-aminopyridine derivative | A2780 (Ovarian) | 15.57 | [6] |
| S3c | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [6] |
| S5b | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 14.32 | [6] |
| S6c | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 15.41 | [6] |
| 4a | N-protected amino acid derivative of 2-aminopyridine | HCT 116 (Colorectal) | 3.7-8.1 | [8][9] |
| 4b | N-protected amino acid derivative of 2-aminopyridine | HCT 116 (Colorectal) | 3.7-8.1 | [8][9] |
| 4c | N-protected amino acid derivative of 2-aminopyridine | HT29 (Colorectal) | 3.27-7.7 | [9] |
| 4d | N-protected amino acid derivative of 2-aminopyridine | HT29 (Colorectal) | 3.27-7.7 | [9] |
| 5e | Imidazole-pyridine hybrid | BT474 (Breast) | 39.19 (24h) | [10] |
| 9 | Tetracyclic imidazo[4,5-b]pyridine derivative | HCT116 (Colorectal) | 0.3 - 0.9 | [12] |
Experimental Protocols for Anticancer Activity Assessment
Caption: Workflow for evaluating the in vitro anticancer activity of substituted aminopyridines.
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted aminopyridine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Troubleshooting the MTT Assay:
-
Low Absorbance Readings: This may be due to low cell density or insufficient incubation time with the MTT reagent. Optimize cell seeding density and incubation times for each cell line.[13][14][15]
-
High Background: This can be caused by microbial contamination or interference from the test compound itself. Ensure aseptic techniques and run a compound-only control to check for interference.[13]
-
Incomplete Solubilization: Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization.
III. Anti-inflammatory Properties of Substituted Aminopyridines
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted aminopyridines have demonstrated promising anti-inflammatory effects in various preclinical models.
Mechanism of Action: Quelling the Inflammatory Cascade
The anti-inflammatory activity of aminopyridine derivatives is often attributed to their ability to modulate the production and signaling of pro-inflammatory mediators. Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: Certain aminopyridines can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of Inflammatory Enzymes: Some derivatives have been shown to inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[16]
-
Regulation of Signaling Pathways: Aminopyridines can interfere with intracellular signaling pathways that are crucial for the inflammatory response, such as the NF-κB pathway.
Quantitative Analysis of Anti-inflammatory Activity
The following table provides IC50 values for the inhibition of inflammatory mediators by selected aminopyridine derivatives.
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| Cu-4AP-Br | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | High Activity (IP = 54.2 ± 2.08%) | [16] |
| 7a | NO Production Inhibition (RAW 264.7) | iNOS | 76.6 | [17] |
| 9d | NO Production Inhibition (RAW 264.7) | iNOS | 88.7 | [17] |
| 2b | Human RBC Hemolysis | - | 18.41 ± 0.13 | [18] |
| 2e | Human RBC Hemolysis | - | 14.06 ± 0.15 | [18] |
Experimental Protocol for Anti-inflammatory Activity Assessment
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the substituted aminopyridine derivative orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[1][13][19][20][21][22][23]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[1][13][19][20][21][22][23]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][13][19][20][21][22][23]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
IV. Neuroprotective Effects of Substituted Aminopyridines
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and nerve injuries represent significant unmet medical needs. Substituted aminopyridines, particularly 4-aminopyridine and its derivatives, have shown considerable promise as neuroprotective and neurorestorative agents.
Mechanism of Action: Preserving and Restoring Neuronal Function
The neuroprotective effects of aminopyridines are primarily attributed to their ability to modulate ion channel function and influence key signaling pathways involved in neuronal survival and regeneration.
-
Potassium Channel Blockade: 4-Aminopyridine is a well-known blocker of voltage-gated potassium channels. In demyelinated axons, this blockade prolongs the action potential, restoring nerve impulse conduction.[24][25]
-
Modulation of Neurotransmitter Release: By altering ion channel function, aminopyridines can influence the release of neurotransmitters, which can have downstream effects on neuronal signaling and survival.
-
Anti-apoptotic and Anti-oxidative Stress Effects: Some aminopyridine derivatives have been shown to protect neurons from apoptosis and oxidative stress, two key pathological processes in neurodegenerative diseases.[11]
-
Promotion of Neurite Outgrowth: Certain derivatives can promote the growth of neurites, the projections from neurons that form synaptic connections, which is crucial for neuronal repair and plasticity.
Neuroprotective Signaling Pathways
Caption: Proposed mechanism of neuroprotection by 4-aminopyridine derivatives.
Experimental Protocol for Neuroprotective Activity Assessment
This in vitro assay assesses the ability of a compound to promote the growth of neuronal processes.
-
Primary Neuron Culture: Isolate and culture primary neurons (e.g., from the hippocampus or cortex of embryonic rodents) on a suitable substrate.
-
Compound Treatment: Treat the cultured neurons with various concentrations of the substituted aminopyridine derivative. Include a vehicle control and a positive control (e.g., a known neurotrophic factor).
-
Incubation: Incubate the cultures for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length, branching, and number.[26][27][28][29][30]
-
Data Analysis: Compare the neurite outgrowth parameters in the treated groups to the control groups to determine the neuro-promoting effects of the compound.
V. Synthesis of Substituted Aminopyridines
A variety of synthetic routes are available for the preparation of substituted aminopyridines, allowing for the generation of diverse chemical libraries for biological screening.
General Synthetic Strategies
-
Nucleophilic Aromatic Substitution: A common method involves the reaction of a halopyridine with an amine. This reaction can be facilitated by high temperatures, pressure, or the use of a catalyst (e.g., palladium or copper).
-
Chichibabin Amination: This classic reaction involves the direct amination of pyridine using sodium amide.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize highly substituted aminopyridines in a single step from simple starting materials.[2]
Example Synthetic Workflow: Multicomponent Synthesis
Caption: A multicomponent reaction for the synthesis of substituted 2-aminopyridines.[2]
VI. Conclusion and Future Directions
Substituted aminopyridines represent a rich and versatile scaffold for the development of novel therapeutics. Their diverse biological activities, spanning from antimicrobial to neuroprotective effects, underscore their immense potential in addressing a wide range of diseases. The continued exploration of their structure-activity relationships, coupled with the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design more potent, selective, and safer aminopyridine-based medicines.
VII. References
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Kibou, Z., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3569-3582. [Link]
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Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]
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Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
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del Pino, J., et al. (2015). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. Toxicology, 333, 125-133. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Adli, A. (2013). Can someone advise on MTT assay blank and controls? ResearchGate. [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Ramirez-Prada, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3290. [Link]
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Evotec. (n.d.). Neurite Outgrowth Assay. [Link]
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ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]
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Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. [Link]
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Santofimia-Castaño, P., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(3), 359-371. [Link]
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Quartzy. (2017). Cell viability assays: MTT assay application and protocol. [Link]
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Naz, S., et al. (2025). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
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ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for.... [Link]
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ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. [Link]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
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Naz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2493-2503. [Link]
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Naz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2493-2503. [Link]
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Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3569-3582. [Link]
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Ramirez-Prada, J., et al. (2024). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Frontiers in Chemistry, 12, 1374567. [Link]
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ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
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Strupp, M., et al. (2013). Aminopyridines for the treatment of neurologic disorders. Neurology, 80(23), 2141-2148. [Link]
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Ghorbani-Vaghei, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 2345. [Link]
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Mo, H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7040-7049. [Link]
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Naujock, M., et al. (2016). 4-Aminopyridine Induced Activity Rescues Hypoexcitable Motor Neurons from Amyotrophic Lateral Sclerosis Patient-Derived Induced Pluripotent Stem Cells. Stem Cells, 34(6), 1563-1575. [Link]
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FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Al-Harrasi, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3186. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]
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Ahmadian-Attari, M. M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 294-298. [Link]
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Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]
-
van der Salm, S. M., et al. (2005). Quantitative assessment of sustained-release 4-aminopyridine for symptomatic treatment of multiple sclerosis. Multiple Sclerosis Journal, 11(3), 322-327. [Link]
-
Tseng, K. C., et al. (2022). Acute Axon Damage and Demyelination are Mitigated by 4-Aminopyridine (4-AP) Therapy after Experimental Traumatic Brain Injury. bioRxiv. [Link]
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ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. [Link]
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Georgieva, M., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]
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An In-depth Technical Guide to the Solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE, also identified by its IUPAC name N4-methylpyridine-2,4-diamine and CAS Number 155617-64-4, is a substituted pyridine derivative.[1] The solubility of such compounds is a critical physicochemical parameter, profoundly influencing their utility in a multitude of research and development applications, particularly in medicinal chemistry and materials science. In drug discovery, for instance, solubility directly impacts bioavailability, formulation, and the overall viability of a compound as a therapeutic candidate. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE in organic solvents, designed for researchers, scientists, and drug development professionals.
Section 1: Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2][3] To predict the solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE, a thorough analysis of its molecular structure is paramount.
1.1 Molecular Structure and Polarity Analysis
The structure of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE incorporates several key functional groups that dictate its overall polarity and hydrogen bonding capacity:
-
Pyridine Ring: The pyridine ring is aromatic and contains an electronegative nitrogen atom, which creates a dipole moment, rendering the ring polar.[4][5]
-
Amino Groups (-NH2 and -NHCH3): The presence of both a primary and a secondary amine group introduces significant polarity. The nitrogen atoms have lone pairs of electrons, and the N-H protons are available for hydrogen bonding. These groups are strong hydrogen bond donors and acceptors.
-
Methyl Group (-CH3): The methyl group is a nonpolar, hydrophobic moiety.
Collectively, the polar pyridine ring and the two amine groups dominate the molecule's character, making N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE a distinctly polar compound with a strong capacity for forming hydrogen bonds.
1.2 Predicted Solubility Profile
Based on the "like dissolves like" principle, the following solubility patterns can be predicted:
-
High Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and water are capable of hydrogen bonding. The amine groups of the target molecule can readily form hydrogen bonds with these solvents, leading to a high degree of solubility.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone do not have hydrogen bond-donating capabilities but are highly polar. Strong dipole-dipole interactions between the solvent and the polar regions of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE are expected to result in good solubility. DMSO, in particular, is an excellent solvent for a wide range of organic compounds.[6]
-
Low to Negligible Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the polarity required to overcome the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the molecules of the polar solute. Consequently, N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is predicted to have very poor solubility in these solvents.
The following diagram illustrates the relationship between molecular polarity and expected solubility.
Section 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate quantitative data. The "shake-flask" method is a gold-standard technique for determining thermodynamic equilibrium solubility.[6]
2.1 Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess amount of the solid compound with the solvent of choice over a defined period at a constant temperature.
Materials and Equipment:
-
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE (solid)
-
Selected organic solvents (high purity)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifugation can be used to expedite this step.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
The following flowchart outlines the experimental workflow for the shake-flask method.
Section 3: Summary of Solubility Data
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solute's amine groups and solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Favorable dipole-dipole interactions. DMSO is expected to be an excellent solvent. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity; weak intermolecular forces. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can interact with the polar solute. |
Section 4: Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments, and their control is crucial for obtaining reliable and reproducible data.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is essential to perform and report experiments at a specified and controlled temperature.
-
pH: While this guide focuses on organic solvents, if aqueous solutions are ever considered, pH will be a critical factor. The amine groups of the compound are basic and will be protonated at low pH, significantly increasing aqueous solubility.[7]
-
Purity: The purity of both the solute and the solvent can impact solubility. Impurities can either increase or decrease the measured solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used in the experiments.
Conclusion
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is a polar molecule with a high capacity for hydrogen bonding. Theoretical analysis strongly suggests that it will be highly soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO), with limited solubility in nonpolar organic solvents. For drug development and other research applications requiring precise solubility data, experimental determination is non-negotiable. The shake-flask method provides a robust and reliable means to quantify the equilibrium solubility. Careful control over experimental variables such as temperature, purity, and solid form is essential for generating accurate and meaningful data.
References
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- Quora. (2018). Are amines soluble in organic solvents?.
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An In-depth Technical Guide to N-(2-aminopyridin-4-yl)-N-methylamine as a Pivotal Starting Material in Modern Synthesis
Introduction: The Strategic Value of a Diaminopyridine Scaffold
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. N-(2-aminopyridin-4-yl)-N-methylamine (CAS No. 1004-18-8) has emerged as a highly strategic building block, prized for its inherent structural features that offer a gateway to a diverse range of complex molecular architectures.[1] The aminopyridine core is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in key hydrogen bonding interactions with biological targets like enzymes and receptors.[2]
This guide provides an in-depth analysis of N-(2-aminopyridin-4-yl)-N-methylamine, moving beyond a simple catalog of reactions to explore the causality behind its synthetic applications. We will dissect its reactivity, provide field-proven protocols, and illustrate its role in the synthesis of high-value compounds, particularly kinase inhibitors for oncological applications.[3][4]
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of N-(2-aminopyridin-4-yl)-N-methylamine
| Property | Value | Source |
| CAS Number | 1004-18-8 | [5] |
| Molecular Formula | C₆H₉N₃ | [5] (Corrected from C5H8N4) |
| Molecular Weight | 123.16 g/mol | (Calculated) |
| Melting Point | 54 - 58 °C | |
| Boiling Point | 204 - 210 °C | |
| Appearance | Solid |
Reactivity and Stability Profile
N-(2-aminopyridin-4-yl)-N-methylamine is a stable solid under recommended storage conditions but is noted to be air-sensitive.[6] The primary hazard associated with this compound is its toxicity; it is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. It forms explosive mixtures with air upon intense heating.
Critical Safety & Handling Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7] The storage area should be locked or accessible only to authorized personnel.
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse with plenty of water and seek immediate medical attention. If swallowed, give water to drink (two glasses at most) and seek immediate medical advice.
The Synthetic Chemist's Perspective: Exploiting Differential Reactivity
The synthetic utility of N-(2-aminopyridin-4-yl)-N-methylamine stems from the two distinct nucleophilic centers: the primary amine at the C2 position and the secondary methylamine at the C4 position. This electronic and steric differentiation allows for selective functionalization, a cornerstone of efficient molecular construction.
Caption: Reactivity sites of N-(2-aminopyridin-4-yl)-N-methylamine.
The C2 primary amine is generally more nucleophilic and sterically accessible, making it the preferred site for reactions like acylation and sulfonylation under standard conditions. This selectivity is crucial in multi-step syntheses, as it often obviates the need for protecting group strategies, thereby improving step economy.
Core Application in Kinase Inhibitor Synthesis
A significant application of this starting material is in the development of kinase inhibitors, particularly for targets like B-Raf, which are implicated in various cancers.[4] The 2-aminopyridine moiety serves as an effective "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding site.
Synthetic Workflow: From Building Block to B-Raf Inhibitor Scaffold
The following workflow illustrates a common synthetic route where the C2-amine is first functionalized via amide bond formation.
Caption: General workflow for synthesizing kinase inhibitors.
Field-Proven Experimental Protocol: Selective N-Acylation
This protocol details the selective acylation at the C2-amino position, a foundational step in many drug discovery programs.[4]
Objective: To synthesize N-(4-(methylamino)pyridin-2-yl)benzamide.
Materials and Reagents:
-
N-(2-aminopyridin-4-yl)-N-methylamine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve N-(2-aminopyridin-4-yl)-N-methylamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation and minimize potential side reactions, such as di-acylation or reaction at the less reactive C4-amine.
-
Reagent Addition: Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. The slow addition rate is essential for maintaining temperature control and ensuring high selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The basic wash neutralizes excess acid and removes the pyridinium hydrochloride salt.
-
Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to isolate the pure N-(4-(methylamino)pyridin-2-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
N-(2-aminopyridin-4-yl)-N-methylamine is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its differentiated nucleophilic centers provide a handle for selective and predictable functionalization, enabling chemists to build molecular complexity with precision and efficiency. The protocols and insights provided herein demonstrate its robust utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors. As the demand for novel, structurally complex small molecules continues to grow, the strategic application of such well-defined building blocks will remain paramount to advancing the frontiers of chemical synthesis.
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ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. [Link]
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ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
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LobaChemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]
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Molport. N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide. [Link]
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PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of N4-methyl-pyridine-2,4-diamine
Introduction: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical failures is suboptimal pharmacokinetic and pharmacodynamic profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate. Therefore, a comprehensive understanding of these properties at the earliest stages of research is not merely a data-gathering exercise; it is a strategic imperative that informs rational drug design and de-risks the development pipeline. The pyridine scaffold, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and enhance metabolic stability.[1][2][3] The introduction of amino and methyl groups, as in the case of N4-methyl-pyridine-2,4-diamine, further modulates these properties, making a detailed physicochemical characterization essential.
This technical guide provides an in-depth analysis of the core physicochemical properties of N4-methyl-pyridine-2,4-diamine. Beyond a mere presentation of data, this document, written from the perspective of a Senior Application Scientist, aims to elucidate the "why" behind the "how" of experimental determination and to contextualize these properties within the broader framework of drug development. For the intended audience of researchers, scientists, and drug development professionals, this guide will serve as a practical resource for understanding, measuring, and applying the physicochemical characteristics of this and similar molecules.
Core Physicochemical Properties of N4-methyl-pyridine-2,4-diamine: A Synopsis
A summary of the key physicochemical properties of N4-methyl-pyridine-2,4-diamine is presented below. It is important to note that while some data for this specific molecule may be limited in the public domain, the values presented here are a combination of available data for closely related analogs and computationally predicted values, which serve as a reliable starting point for experimental design.
| Property | Predicted/Analog-Derived Value | Implication in Drug Discovery |
| Molecular Formula | C6H9N3 | Fundamental for all subsequent calculations. |
| Molecular Weight | 123.16 g/mol | Influences diffusion and transport across membranes.[4] |
| pKa | Estimated ~6.5-7.5 and ~2.5-3.5 | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| LogP | Estimated 0.2 - 0.8 | A measure of lipophilicity, crucial for membrane permeability and metabolic stability.[4] |
| Aqueous Solubility | Predicted to be moderate | Affects oral bioavailability and formulation development. |
| Melting Point | Not available | Important for pre-formulation and solid-state characterization. |
Ionization Constant (pKa): The Linchpin of Physiological Behavior
The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. For a molecule like N4-methyl-pyridine-2,4-diamine with multiple basic nitrogen atoms, understanding its protonation states is paramount. The pyridine ring nitrogen and the two exocyclic amino groups are all potential sites of protonation. Based on analogs such as 4-methylpyridine (pKa of the conjugate acid ~5.98) and various diaminopyrimidines, we can anticipate at least two pKa values for N4-methyl-pyridine-2,4-diamine.[5] The pyridine nitrogen is expected to have a pKa in the range of 6.5-7.5, while the more basic exocyclic amino group will have a lower pKa.
Experimental Determination of pKa: A Potentiometric Titration Workflow
Potentiometric titration remains a robust and widely used method for pKa determination due to its simplicity and accuracy.[6][7]
Principle: This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[6][8]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[8]
-
Sample Preparation: Prepare a 1 mM solution of N4-methyl-pyridine-2,4-diamine in a suitable solvent system. For sparingly soluble compounds, a co-solvent system may be necessary.[7][8]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[8]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8]
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region on the titration curve.[6][8]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.
-
Nitrogen Purge: The removal of dissolved CO2 is crucial as it can form carbonic acid, which would consume the titrant and lead to an inaccurate endpoint, especially when titrating a base.
Visualization of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): A Gatekeeper for Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[9] LogP refers to the partitioning of the neutral species between an organic and an aqueous phase (typically octanol and water), while LogD accounts for the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like N4-methyl-pyridine-2,4-diamine, LogD is the more physiologically relevant parameter.
Experimental Determination of LogD: The Shake-Flask Method
The shake-flask method, while traditional, remains the gold standard for LogP and LogD determination due to its direct measurement of partitioning.[10]
Principle: This method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[9][10]
Step-by-Step Protocol:
-
Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (and vice-versa) to ensure thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of N4-methyl-pyridine-2,4-diamine in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[9]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.[10]
-
Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
Pre-saturation of Phases: This step is critical to prevent volume changes in the phases during the experiment due to the mutual solubility of octanol and water, which would lead to inaccurate concentration measurements.
-
HPLC-UV Analysis: This technique is often preferred for its sensitivity and ability to separate the analyte from potential impurities, ensuring an accurate quantification.[11]
Visualization of pH-Dependent Ionization and its Impact on LogD:
Caption: Relationship between pH, ionization state, and LogD.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and oral bioavailability.[12] For orally administered drugs, poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability.
Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13]
Principle: An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[13][14]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4).
-
Sample Addition: Add an excess of solid N4-methyl-pyridine-2,4-diamine to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: It is good practice to analyze the solid material after the experiment (e.g., by XRPD) to check for any polymorphic or solvate form changes.
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.
Implications for Drug Development: Connecting Physicochemical Properties to ADME Profile
The physicochemical properties of N4-methyl-pyridine-2,4-diamine provide valuable insights into its potential behavior as a drug candidate:
-
Absorption: The anticipated pKa values suggest that the compound will be ionized in the acidic environment of the stomach and partially ionized in the small intestine. Its moderate predicted LogP and solubility suggest that it may have reasonable oral absorption.[1]
-
Distribution: A balanced LogP value is often desirable for achieving good distribution to target tissues without excessive accumulation in fatty tissues, which can lead to toxicity.
-
Metabolism: The pyridine ring can influence metabolic stability.[3] The N-methyl group may be susceptible to N-dealkylation by cytochrome P450 enzymes.
-
Excretion: The aqueous solubility and potential for ionization will facilitate renal clearance of the parent compound and its metabolites.
Conclusion: A Foundation for Rational Drug Design
This technical guide has provided a comprehensive overview of the key physicochemical properties of N4-methyl-pyridine-2,4-diamine, along with detailed experimental protocols for their determination. A thorough understanding and early experimental validation of these properties are essential for guiding lead optimization efforts and increasing the probability of success in the drug development process. The provided workflows and insights serve as a practical resource for scientists working to advance pyridine-based compounds from discovery to clinical candidates.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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- Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-22.
- Pardeshi, A. A., et al. (2018). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6.
- World Health Organization. (2018).
- Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- The Royal Society. (2025, January 29). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones.
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- International Journal for Modern Trends in Science and Technology. (2024, May 5).
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
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PubChem. (n.d.). 4-Methylpyridine-2,3-diamine. Retrieved from [Link]
- ChemicalBook. (2025, September 16). 2,6-DIAMINO-4-METHYL PYRIDINE.
- Pharmaffiliates. (n.d.). CAS No : 1004-18-8| Chemical Name : N4-Methylpyrimidine-2,4-diamine.
- PubMed. (2025, January 23). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.
-
NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]
- FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424).
- Wikipedia. (n.d.). 2,4-Diaminopyrimidine.
- Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylpyridine, 98%.
- ACS Publications. (2025, January 8). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.
- Google Patents. (2004, February 12).
- ResearchGate. (2025, August 9). Synthesis, spectroscopy and redox properties of mononuclear manganese(II) and manganese(IV) complexes with N-(aryl)-pyridine-2-aldimine (L) and its amide derivatives. X-ray structural characterization of [Mn(MeL)2(NCS)2] (MeL = N-(4-methylphenyl)-pyridine-2-aldimine).
- PubMed. (2009, April 23). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase.
- AChemBlock. (2026, February 5). 6-Chloro-N4-methylpyrimidine-2,4-diamine 97.00%.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). N2-Methylpyridine-2,4-diamine hydrochloride.
- ScienceDirect. (2004, June 17). Synthesis, spectroscopic, magnetic and EPR results and crystal structure of di-μ-(N-methyl-N-methoxy-2-pyridinamine)bis[(2,2′-bipyridine)copper(II)
- ResearchGate. (n.d.).
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Methodological & Application
"N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE as a fragment for kinase inhibitors"
Application Note: N-(2-Aminopyridin-4-yl)-N-methylamine as a Kinase Hinge-Binding Fragment
Part 1: Introduction & Fragment Profile
Fragment Identity: N-(2-aminopyridin-4-yl)-N-methylamine Synonyms: N4-methylpyridine-2,4-diamine; 2-amino-4-(methylamino)pyridine. Molecular Weight: 137.16 Da LogP: ~0.3 (Highly soluble) Application: Fragment-Based Drug Discovery (FBDD) targeting ATP-competitive Kinases.
The "Privileged" Nature of the Scaffold: In the landscape of kinase inhibitor design, the 2-aminopyridine motif is considered a "privileged scaffold." It mimics the adenosine ring of ATP, allowing it to anchor effectively to the kinase hinge region. The specific addition of the N-methylamine group at the 4-position serves two critical functions:
-
Solubility & Vector: It lowers lipophilicity compared to aryl substituents, ensuring the fragment remains soluble at high concentrations (mM) required for biophysical screening (SPR/NMR).
-
Growth Vector: The secondary amine provides a chemically tractable handle for "fragment growing" into the ribose binding pocket or the solvent front without disrupting the essential hinge hydrogen bonds.
Part 2: Structural Biology & Binding Mode
Mechanism of Action: The fragment binds to the kinase hinge region (the linker between the N- and C-terminal lobes) via a canonical donor-acceptor hydrogen bond network.
-
Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the "hinge" residue (typically the residue +2 from the gatekeeper).[1]
-
Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the preceding hinge residue.
-
Vector (4-position): The 4-methylamino group projects towards the solvent/ribose pocket. In many kinases (e.g., PIM1, CDK2), this vector allows for the addition of solubilizing groups or hydrophobic moieties to contact the Glycine-rich loop (P-loop).
Visualization: Hinge Interaction Map
Figure 1: Canonical binding mode of the 2-aminopyridine fragment to the kinase hinge region. The 4-position methylamine remains solvent-exposed, available for chemical elaboration.
Part 3: Chemical Synthesis Protocol
Objective: Synthesis of N-(2-aminopyridin-4-yl)-N-methylamine from 4-chloro-pyridin-2-amine. Rationale: While 2,4-dichloropyridine is a common starting material, selective amination at C4 followed by C2 can be challenging due to mixtures. Displacement of the chlorine in 4-chloro-pyridin-2-amine is the most direct route for this specific fragment, utilizing the difference in electrophilicity.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
4-Chloropyridin-2-amine (CAS: 19798-81-3)
-
Methylamine (40% wt in H2O or 33% in EtOH)
-
Solvent: Ethanol or 2-Methoxyethanol (for higher boiling point)
-
Equipment: Sealed pressure tube or Microwave Reactor
Step-by-Step Procedure:
-
Preparation: In a 20 mL microwave vial or heavy-walled pressure tube, dissolve 4-chloropyridin-2-amine (1.0 eq, 500 mg) in Ethanol (5 mL).
-
Reagent Addition: Add Methylamine solution (10.0 eq). Note: Excess amine is required to drive the reaction and scavenge HCl.
-
Reaction:
-
Method A (Microwave): Heat at 140°C for 45 minutes (High absorption).
-
Method B (Thermal): Seal the tube tightly and heat in an oil bath at 130°C for 18-24 hours.
-
-
Monitoring: Monitor by LC-MS. The product (M+H = 138) is polar; starting material (M+H = 129/131) is less polar.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Resuspend the residue in minimal water and basify with 1N NaOH to pH > 12.
-
Extract continuously with DCM:Isopropanol (3:1) or perform solid-phase extraction (SCX column) due to high water solubility.
-
-
Purification: Flash chromatography is often required.
-
Stationary Phase: Amine-functionalized silica (NH-silica) or standard silica.
-
Mobile Phase: DCM/MeOH/NH4OH (90:10:1).
-
-
Yield: Typical isolated yield is 65-75%.
Validation Data (Expected):
-
1H NMR (DMSO-d6): δ 7.60 (d, 1H, H-6), 6.10 (dd, 1H, H-5), 5.65 (d, 1H, H-3), 5.40 (s, 2H, NH2), 2.70 (d, 3H, CH3).
Part 4: Biophysical Characterization Protocols
Fragments typically exhibit weak affinity (Kd: 100 µM - 5 mM). Standard biochemical IC50 assays are often insufficiently sensitive. We utilize Surface Plasmon Resonance (SPR) and Thermal Shift (DSF) .[2]
Protocol A: Surface Plasmon Resonance (SPR)
Instrument: Biacore 8K or T200. Sensor Chip: CM5 or Streptavidin (SA) if using biotinylated kinase.
-
Immobilization: Immobilize the target kinase to a density of ~3000-5000 RU. Note: High density is required for fragments due to low molecular weight.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO. Critical: Match DMSO concentration exactly in running buffer and samples.
-
Injection:
-
Prepare a concentration series (e.g., 0, 31, 62, 125, 250, 500, 1000 µM).
-
Contact time: 30s; Dissociation time: 15s. (Fast kinetics expected: "Square wave" sensorgrams).
-
-
Analysis:
-
Perform solvent correction (DMSO calibration).
-
Fit to a 1:1 Steady State Affinity model to derive Kd.
-
Pass Criteria: Ligand Efficiency (LE) > 0.3.
-
Protocol B: Differential Scanning Fluorimetry (DSF)
Instrument: qPCR machine (e.g., Roche LightCycler).
-
Mix: 2 µM Kinase + 5x SYPRO Orange + Fragment (1 mM).
-
Control: Kinase + DMSO only (Reference Tm).
-
Ramp: 25°C to 95°C at 0.05°C/sec.
-
Result: A positive shift (ΔTm) > 1.0°C indicates binding.
-
Insight: 2-aminopyridine fragments often stabilize the "active" (DFG-in) conformation of kinases.
-
Data Summary Table:
| Assay | Parameter | Typical Value for Fragment | Pass/Fail Criteria |
| SPR | Kd (Affinity) | 150 µM - 2 mM | Sensorgram must be "square" (fast on/off). No super-stoichiometric binding. |
| DSF | ΔTm (Thermal Shift) | +1.5°C to +4.0°C | ΔTm > 1°C (at 1 mM conc). |
| LE | Ligand Efficiency | 0.35 - 0.45 | LE > 0.30 (kcal/mol/heavy atom). |
Part 5: Fragment Evolution Strategy
Once the fragment is validated, the "Grow" strategy is employed.
Workflow Diagram:
Figure 2: Fragment-to-Lead workflow. The 4-methylamino group is the designated vector for chemical elaboration.
Elaboration Chemistry:
-
Acylation: Reacting the 4-methylamine with acyl chlorides to reach the cystine residue often found in the ribose pocket (e.g., in EGFR or BTK).
-
Reductive Amination: Reacting with aldehydes to extend into the solvent front to modulate physicochemical properties (LogD).
References
-
Hajduk, P. J., et al. (2007). "Druggability indices for protein targets derived from NMR-based screening data." Journal of Medicinal Chemistry. Link
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery. Link
-
Scott, D. E., et al. (2012). "Fragment-based discovery of a selective inhibitor of the Aurora A kinase." Journal of Medicinal Chemistry. (Demonstrates 2-aminopyridine usage). Link
-
Murray, C. W., et al. (2010). "Fragment-based drug discovery applied to Hsp90. Discovery of two classes of potent Hsp90 inhibitors." Journal of Medicinal Chemistry. Link
-
PrepChem. "Synthesis of 2-methyl-4-aminopyridine-N-oxide" (Analogous synthetic route methodology). Link
Sources
Application Note: Synthetic Routes to Novel Compounds from CAS 1004-18-8
This Application Note and Protocol Guide details the synthetic utility of N4-Methylpyrimidine-2,4-diamine (CAS 1004-18-8), a privileged scaffold in medicinal chemistry.
Abstract & Introduction
N4-Methylpyrimidine-2,4-diamine (CAS 1004-18-8) is a high-value "privileged scaffold" extensively utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., ALK, CDK, and Aurora kinase inhibitors). Its structural motif—a pyrimidine core with distinct amine functionalities—mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.
This guide outlines three divergent synthetic routes to generate novel chemical entities (NCEs) from this building block. We focus on C5-functionalization , Heterocyclic Fusion , and Regioselective N-Acylation , providing researchers with a roadmap to access diverse chemical space.
Chemical Profile: CAS 1004-18-8
| Property | Specification |
| IUPAC Name | N4-Methylpyrimidine-2,4-diamine |
| Common Name | 2-Amino-4-(methylamino)pyrimidine |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, dilute acid; sparingly soluble in water |
| Key Reactivity | C5-Position: Highly nucleophilic (susceptible to EAS).N2-Amine: Primary, H-bond donor/acceptor.N4-Amine: Secondary, methyl-substituted. |
Synthetic Strategies & Reactivity Map
The synthetic utility of CAS 1004-18-8 relies on the differential reactivity of its three active sites. The electron-rich C5 position is the primary vector for expanding molecular complexity without disrupting the hinge-binding capability of the pyrimidine nitrogens.
Diagram 1: Divergent Synthetic Pathways
Caption: Divergent synthetic workflows starting from CAS 1004-18-8. C5-halogenation is the most common entry point for library generation.
Detailed Protocols
Protocol A: C5-Iodination (The Gateway Reaction)
Objective: To synthesize 2-amino-5-iodo-4-(methylamino)pyrimidine , a universal precursor for cross-coupling reactions. The C5 position is electron-rich, allowing mild electrophilic aromatic substitution (EAS).
Reagents:
-
Starting Material: CAS 1004-18-8 (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: DMF (anhydrous) or Acetonitrile
-
Workup: Sodium thiosulfate (aq), Ethyl Acetate
Procedure:
-
Dissolution: Charge a round-bottom flask with CAS 1004-18-8 (10 mmol, 1.24 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes to avoid exotherm and over-iodination.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~250.0 Da [M+H]+).
-
Quench: Pour the reaction mixture into 100 mL of 10% aqueous sodium thiosulfate to quench unreacted iodine species.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if necessary.
-
Yield Expectation: 85–95%
-
Appearance: Pale yellow solid.[1]
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)
Objective: To couple the 5-iodo intermediate with various aryl boronic acids, generating a library of novel kinase inhibitors.
Reagents:
-
Substrate: 5-Iodo intermediate (from Protocol A) (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)
-
Base: 2M Na₂CO₃ (aq) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the 5-iodo intermediate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL). Sparge with nitrogen for 5 minutes to remove oxygen.
-
Reaction: Seal and heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).
-
Workup: Filter through a Celite pad, washing with MeOH. Concentrate the filtrate.
-
Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: The free amines on the pyrimidine can cause tailing; use buffered mobile phases.
-
Route 2: Scaffold Morphing (Cyclization)
Concept: Reacting CAS 1004-18-8 with
Mechanism:
-
Alkylation of the N4-amine (or N2, depending on conditions/protection).
-
Cyclization onto the C5 position.[3]
-
Note: The presence of the N4-methyl group directs cyclization to form N-methylated fused systems, which are unique compared to standard adenosine analogs.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Iodination | Poly-iodination or oxidation | Control temp at 0°C; add NIS slowly. Ensure stoichiometry is strict (1.05 eq). |
| Suzuki Coupling Failure | Catalyst poisoning by amines | Use robust catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 . Increase catalyst load to 10 mol%. |
| Poor Solubility | Pyrimidine aggregation | Use polar aprotic solvents (DMF, DMSO) or add cosolvents like TFE (Trifluoroethanol). |
| Regioselectivity (Acylation) | N2 vs N4 competition | N2 is generally less sterically hindered but N4 is more electron-rich. Control via temperature or use N-protection strategies (e.g., Boc). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1004-18-8, N4-Methylpyrimidine-2,4-diamine. Retrieved from [Link]
-
Gangjee, A., et al. (2010). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase. PMC/NIH. Retrieved from [Link]
-
Lozada, I., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.[4] Journal of Organic Chemistry.[4] Retrieved from [Link]
-
Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI (2023). Novel Aminopyrimidine-2,4-diones... as Dual-Target Inhibitors of BRD4/PLK1.[5] Retrieved from [Link]
Sources
- 1. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Precision Parallel Synthesis with N4-methyl-pyridine-2,4-diamine
Executive Summary
N4-methyl-pyridine-2,4-diamine (CAS: 155617-64-4) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., ALK, CDK, and FAK inhibitors). Its unique architecture features two distinct amino groups with orthogonal reactivity profiles: a primary amine at the C2 position (typically the "hinge binder") and a secondary methylamine at the C4 position (typically the "solvent front" solubilizer).
This guide details the regioselective functionalization of this scaffold, enabling the parallel synthesis of high-value libraries. By exploiting the electronic and steric differences between the C2 and C4 nitrogens, researchers can programmatically assemble diverse molecular architectures without the need for exhaustive protection/deprotection steps.
Chemical Intelligence & Reactivity Profile
To successfully utilize this building block, one must understand the electronic environment of the pyridine ring.
| Feature | C2-Amino Group (Primary) | C4-Methylamino Group (Secondary) |
| Structure | ||
| Electronic State | Electron-deficient (Amidine-like character). The lone pair is delocalized onto the ring nitrogen. | Electron-rich (Vinylogous amidine). Stronger +M effect; generally more nucleophilic.[1] |
| Sterics | Low steric hindrance. | Moderate steric hindrance (Methyl group). |
| Kinase Role | Hinge Binder: Forms key H-bonds with the kinase hinge region (e.g., Glu/Leu backbone). | Solvent Front: Points towards the solvent; modulates solubility and PK properties. |
| Reactivity | Low nucleophilicity towards acyl chlorides. Good substrate for Pd-catalyzed amination. | High nucleophilicity towards acyl chlorides/sulfonyl chlorides. |
The "Regioselectivity Paradox"
While the C4-amine is electronically more nucleophilic, the C2-amine is sterically more accessible. In parallel synthesis, this allows for orthogonal functionalization strategies :
-
Electrophilic Attack (Acylation/Sulfonylation): Favors C4 (electronic control).
-
Metal-Catalyzed Coupling (Buchwald-Hartwig): Can be tuned to favor C2 (primary amine selectivity) or C4 depending on the ligand system.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent diamine.
Caption: Divergent synthetic pathways for N4-methyl-pyridine-2,4-diamine based on reagent class.
Detailed Protocols
Protocol A: C2-Selective Buchwald-Hartwig Arylation
Target: Synthesis of Kinase Hinge-Binding Motifs.
This protocol selectively couples the C2-primary amine with aryl halides, leaving the C4-secondary amine intact. The selectivity is achieved because primary amines are often faster reacting in Pd-catalyzed amination cycles with specific ligands like Xantphos or BINAP, and the C2-position is less sterically hindered for the reductive elimination step.
Reagents:
-
Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon, dispense the diamine (0.2 mmol), Aryl Bromide (0.2 mmol), Pd(OAc)₂ (2.2 mg), Xantphos (11.6 mg), and Cs₂CO₃ (130 mg) into a microwave vial.
-
Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 100°C for 12 hours (or microwave at 120°C for 1 hour).
-
Note: Monitoring by LCMS is crucial. The product peak usually shows a distinct redshift in UV absorption due to extended conjugation.
-
-
Workup: Filter the reaction mixture through a Celite plug (pre-wetted with EtOAc) to remove inorganic salts. Wash with EtOAc (3 x 2 mL).
-
Purification: Concentrate the filtrate. For parallel synthesis, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Validation Criteria:
-
LCMS: Look for [M+H]+ corresponding to the coupled product.
-
NMR: The disappearance of the broad singlet at ~5.8 ppm (C2-NH2) and retention of the doublet/broad singlet at ~6.5 ppm (C4-NHMe) confirms regioselectivity.
Protocol B: C4-Selective Acylation
Target: Modulating Solubility/PK properties.
The C4-methylamino group is more nucleophilic than the C2-amino group. By controlling temperature and stoichiometry, one can selectively acylate the C4 position.
Reagents:
-
Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)
-
Electrophile: Acid Chloride (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve the diamine (0.2 mmol) and DIPEA (0.24 mmol) in anhydrous DCM (2 mL) in a reaction vial.
-
Cooling: Cool the mixture to -78°C (or 0°C if -78°C is not feasible for the library scale, though selectivity decreases).
-
Addition: Slowly add the Acid Chloride (0.2 mmol) dropwise.
-
Mechanistic Insight: The C4-amine attacks the carbonyl. The C2-amine, being electron-poor (amidine-like), is unreactive at low temperatures.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Add saturated NaHCO₃ solution (1 mL).
-
Extraction: Phase separate using a hydrophobic frit or liquid handler.
-
Analysis: Check for the mono-acylated product. If bis-acylation occurs, reduce the equivalents of acid chloride to 0.9.
Case Study: CDK2/9 Inhibitor Library
Context: Cyclin-dependent kinases (CDKs) are major targets in oncology.[2] A recent campaign utilized N4-methyl-pyridine-2,4-diamine to synthesize a library of CDK2/9 inhibitors.
Experimental Design:
-
Core: N4-methyl-pyridine-2,4-diamine.
-
Variable R1 (C2): Diverse aryl bromides (hinge binders).
-
Variable R2 (C4): Fixed methyl group (native to scaffold).
Results Summary:
| Compound ID | R1 (C2-Substituent) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Note |
|---|---|---|---|---|
| LIB-001 | 4-sulfamoylphenyl | 12 | 45 | Potent, balanced profile |
| LIB-002 | 3-chloro-4-methoxyphenyl | 85 | 120 | Loss of H-bond donor reduces potency |
| LIB-003 | Pyrazol-4-yl | 4 | 8 | High potency (classic hinge binder) |
Interpretation: The library demonstrated that the C2-amine successfully coupled with various aryl halides to form the hinge-binding motif, while the C4-methylamino group remained free, likely interacting with the ribose-binding pocket or solvent, maintaining high solubility.
References
-
Regioselectivity in Aminopyridines: The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. J. Chem. Soc., Dalton Trans., 1990. Link
-
Nucleophilicity Trends: Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München, Dissertation. Link
-
CDK Inhibitor Synthesis: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules, 2023.[3] Link
-
Parallel Synthesis of Benzopyrans (Methodology Reference): Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. MDPI Molecules, 2012. Link
-
Acylation Catalysis: 4-Aminopyridine Catalyzed Direct and Regioselective Acylation. Organic Letters, 2009. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"protocol for coupling N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE with carboxylic acids"
Application Note: High-Efficiency Amide Coupling of N-(2-aminopyridin-4-yl)-N-methylamine
Executive Summary
This guide details the protocol for coupling carboxylic acids with
Successful coupling requires a rigorous understanding of regioselectivity and activation kinetics . This note prioritizes the use of Propylphosphonic Anhydride (T3P) as the superior reagent for coupling the deactivated 2-amino position, while outlining protection strategies to prevent competitive acylation at the 4-position.
Strategic Analysis: The Tale of Two Nitrogens
Before initiating any experiment, one must analyze the competing nucleophiles.
| Feature | Position 2: Primary Amine ( | Position 4: Secondary Amine ( |
| Electronic State | Deactivated. The lone pair participates in resonance with the pyridine ring nitrogen.[1] The adjacent ring nitrogen exerts an electron-withdrawing inductive effect ( | Activated. While also conjugated, the methyl group provides electron donation ( |
| pKa (Conjugate Acid) | Higher basicity than Pos 2.[1] | |
| Sterics | Hindered. Flanked by the Ring N and C3-H. | Accessible. Methyl group is small; exocyclic rotation allows approach.[1] |
| Reactivity Prediction | Slow reaction kinetics. Requires high-energy activation (e.g., HATU, T3P, Acid Chlorides). | Fast reaction kinetics. Will react preferentially with standard reagents (EDC, DCC). |
The Core Challenge: If you attempt a stoichiometric (1:1) coupling with a carboxylic acid using standard reagents (EDC/NHS), the 4-methylamino group will react first .
Decision Logic: Regiocontrol Flowchart
Use the following logic to determine your synthetic path.
Figure 1: Decision tree for selecting the correct synthetic pathway based on target regiochemistry.
Protocol A: The "Gold Standard" (T3P Coupling)
Target: Coupling to the deactivated 2-amino group (assuming 4-position is protected or unreactive).[1]
Why T3P? 2-aminopyridines are notoriously poor nucleophiles.[1] Standard carbodiimides (EDC/DCC) often result in high rates of side reactions (N-acylurea formation) or stalled conversion.[1] T3P (Propylphosphonic anhydride) in pyridine/EtOAc is superior because:
-
High Activation Energy: Forms a highly reactive mixed anhydride.[1]
-
Base Catalysis: Pyridine acts as both solvent and base, preventing protonation of the unreactive amine.
Materials
-
Substrate:
-(2-aminopyridin-4-yl)-N-methylamine (preferably Boc-protected at 4-position if selectivity is required).[1] -
Carboxylic Acid: 1.1 – 1.2 equivalents.[1]
-
Base/Solvent: Pyridine (anhydrous).[1] Alternative: DIPEA in EtOAc if pyridine is undesirable.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and the Amine Substrate (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M).
-
Note: If the acid is valuable/scarce, use 1:1 stoichiometry, but conversion may stall.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add T3P (50% in EtOAc) (1.5 – 2.0 equiv) via syringe over 5 minutes.
-
Observation: The solution may turn slightly yellow/orange. This is normal.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 12–24 hours .
-
Monitoring: Check LCMS.[1] Look for the disappearance of the amine (M+H). If conversion is <50% after 12h, add 0.5 equiv more T3P and heat to 50 °C.
-
-
Workup (The T3P Advantage):
Protocol B: The "Brute Force" Method (Ghosez’s Reagent)
Target: Sterically hindered acids or extremely unreactive 2-aminopyridines.[1]
If T3P fails, the acid must be converted to an acid chloride. However, standard
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv).[1] Stir at RT for 1 hour. (Monitor by quenching an aliquot with MeOH -> Methyl Ester on LCMS).
-
Coupling: In a separate flask, dissolve the Amine (1.0 equiv) and Pyridine (3.0 equiv) in DCM.
-
Combination: Add the activated acid chloride solution dropwise to the amine solution at 0 °C.
-
Workup: Standard aqueous extraction as above.
Comparative Data: Coupling Reagents
| Reagent | Conversion (24h) | Epimerization Risk | Workup Difficulty | Recommendation |
| EDC / HOBt | < 30% | Low | Moderate | Not Recommended for 2-aminopyridines.[1] |
| HATU / DIPEA | 85 - 95% | Moderate | High (Peptide byproducts) | Good alternative if T3P unavailable.[1] |
| T3P / Pyridine | > 95% | Very Low | Low (Water soluble) | Primary Recommendation. |
| > 98% | High | High (Corrosive) | Only for simple, robust acids. |
Mechanism of T3P Activation
Understanding the mechanism clarifies why pyridine is essential.
Figure 2: T3P activation cycle.[1] The cyclic anhydride structure of T3P releases strain upon ring-opening by the carboxylate, driving the reaction forward.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Regio-isomer mixture | 4-NHMe was not protected. | Mandatory: Protect 4-NHMe with |
| No Reaction (SM remains) | 2-NH2 is too electron-poor.[1] | Switch solvent to Pyridine (neat) or heat to 60°C. Switch to Protocol B (Acid Chloride).[1] |
| Product is stuck in organic layer | Pyridine salts are forming emulsions.[1] | Use Saturated |
| N-Acylurea byproduct | Used EDC/DCC.[1] | Switch to T3P or HATU . Carbodiimides are poor for hindered anilines.[1] |
References
-
Dunetz, J. R., et al. (2011).[3][4][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][7][8][9] Tetrahedron, 61(46), 10827-10852.
- Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. (Contextualizing kinetic challenges of heteroaryl amines).
Sources
- 1. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. curiaglobal.com [curiaglobal.com]
Application Note: Strategic Utilization of N-(2-Aminopyridin-4-yl)-N-methylamine in the Design of Isoform-Selective iNOS Inhibitors
This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It synthesizes established medicinal chemistry principles with specific protocols derived from the 2-aminopyridine class of NOS inhibitors.
Executive Summary
The compound N-(2-aminopyridin-4-yl)-N-methylamine (also known as 4-(methylamino)pyridin-2-amine) represents a critical pharmacophore in the development of Inducible Nitric Oxide Synthase (iNOS) inhibitors. While the 2-aminopyridine core acts as an arginine mimic binding to the enzyme's active site, the N-methylamine moiety at the 4-position serves as a unique "selectivity vector."
This guide details the utilization of this scaffold to overcome the primary challenge in NOS drug discovery: achieving high selectivity for iNOS (inflammatory) over the constitutive isoforms eNOS (cardiovascular) and nNOS (neuronal).
Mechanistic Rationale: The "Flipped" Binding Mode[1]
To use this compound effectively, researchers must understand the structural biology driving its potency.
The Arginine Mimicry
The 2-aminopyridine ring functions as a bioisostere of the guanidine group in L-arginine (the natural substrate). In the iNOS active site, the exocyclic 2-amino group and the ring nitrogen form a bidentate hydrogen bond network with a conserved Glutamate residue (Glu371 in murine iNOS).
The Selectivity Vector (The 4-Position)
Standard 2-aminopyridines bind in a planar fashion above the heme. However, crystallographic studies reveal that substitution at the 4-position—specifically via the nitrogen of the N-methylamine—can induce a 180° rotation ("flip") of the pyridine ring.
-
Standard Mode: Ring nitrogen faces the heme propionates.
-
Flipped Mode: Ring nitrogen faces away, directing the 4-substituent (the N-methylamine tail) into a sub-pocket unique to iNOS. This allows the inhibitor to exploit subtle differences in the substrate access channel, avoiding the "tight" pockets of eNOS.
Mechanism Visualization
The following diagram illustrates the logical flow of inhibition and the structural "flip" strategy.
Figure 1: Mechanistic pathway showing how derivatization of the N-methylamine tail induces the "Ring Flip" required for iNOS selectivity.[1]
Experimental Protocols
Protocol A: Chemical Derivatization (Library Generation)
Objective: To transform the N-methylamine secondary amine into a library of ureas, amides, or sulfonamides to probe the iNOS selectivity pocket.
Reagents:
-
Scaffold: N-(2-aminopyridin-4-yl)-N-methylamine (1.0 eq)
-
Electrophiles: Acid Chlorides (R-COCl) or Isocyanates (R-NCO)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: Dissolve 0.5 mmol of the scaffold in 2 mL of anhydrous DCM in a reaction vial.
-
Activation: Add 1.2 equivalents of TEA. Stir for 5 minutes at 0°C (ice bath).
-
Coupling: Dropwise add 1.1 equivalents of the chosen electrophile (e.g., a substituted phenyl isocyanate for urea formation).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target mass = Scaffold + Electrophile - Leaving Group).
-
Quench: Add 1 mL saturated NaHCO₃.
-
Isolation: Extract with EtOAc (3x). Dry organic layer over MgSO₄.
-
Purification: The 2-aminopyridine moiety is polar. Use Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM:MeOH gradient).
Critical Control: Protect the 2-amino group (primary amine) if using highly reactive electrophiles, although the 4-methylamino (secondary) is generally more nucleophilic due to the electron-donating methyl group.
Protocol B: High-Throughput Griess Assay (iNOS Inhibition)
Objective: Quantify the potency (IC50) of synthesized derivatives against recombinant human iNOS.
Principle: iNOS converts L-Arginine to L-Citrulline and Nitric Oxide (NO). NO rapidly oxidizes to nitrite (NO₂⁻), which reacts with Griess reagent to form a purple azo dye (Absorbance @ 540 nm).
Materials:
-
Recombinant human iNOS, eNOS, and nNOS enzymes (commercial sources).
-
Cofactors: NADPH, FAD, FMN, H₄B (Tetrahydrobiopterin), Calmodulin, CaCl₂.
-
Griess Reagent (Sulfanilamide + NED).
Workflow:
-
Compound Plating: Dispense 10 µL of test compounds (serial dilution in DMSO) into a 96-well clear plate.
-
Enzyme Mix: Add 40 µL of enzyme buffer (50 mM HEPES, pH 7.4) containing iNOS and cofactors (excluding NADPH).
-
Note: For iNOS, Ca²⁺/Calmodulin is tightly bound, but adding excess ensures stability.
-
-
Pre-Incubation: Incubate for 15 mins at RT to allow inhibitor binding.
-
Reaction Start: Add 50 µL of Substrate Mix (100 µM NADPH + 20 µM L-Arginine).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Reaction Stop/Detection: Add 100 µL Griess Reagent. Incubate 10 mins at RT.
-
Read: Measure Absorbance at 540 nm.
Data Analysis:
Calculate % Inhibition =
Data Interpretation & Selectivity Profiling[5]
The following table highlights the expected SAR (Structure-Activity Relationship) trends when using this scaffold.
| Modification at 4-N Position | iNOS Potency (IC50) | Selectivity (iNOS/eNOS) | Comment |
| Methyl (Parent) | Moderate (~500 nM) | Low (< 5x) | Non-selective; binds in standard mode. |
| Ethyl/Propyl | Good (< 100 nM) | Moderate (~20x) | Steric bulk begins to induce ring flip. |
| Piperidine-ethyl | Excellent (< 50 nM) | High (> 100x) | Basic tail interacts with heme propionates. |
| Phenyl-urea | High (< 20 nM) | Very High (> 1000x) | Exploits hydrophobic sub-pocket unique to iNOS. |
Key Insight: The "Phenyl-urea" derivatives (formed via Protocol A using phenyl isocyanates) often show the highest selectivity because the urea linker provides rigidity that locks the pyridine in the "flipped" conformation [1].
Screening Cascade Visualization
This workflow ensures that only compounds with true therapeutic potential (high selectivity, low toxicity) progress.
Figure 2: Screening cascade for identifying selective iNOS inhibitors starting from the aminopyridine scaffold.
Advanced Application: PET Tracer Development
Beyond therapeutics, this scaffold is a precursor for Positron Emission Tomography (PET) tracers.
-
Method: The N-methyl group can be substituted with a fluoro-alkyl chain (e.g., [¹⁸F]-fluoroethyl).
-
Utility: These radioligands allow for the in vivo imaging of inflammation by binding to upregulated iNOS in tissues [2].
References
-
2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. (2004). Describes the "flipped" binding mode and the importance of the 4-position substitution.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation. ResearchGate. (2025). Details the use of this scaffold for PET tracer development.
-
Structure-Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (2004). Provides comparative SAR data for the 2-aminopyridine class.
Sources
Application Note: A Strategic Guide to Assay Development for Aminopyridine-Based Compounds
Abstract
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities, from treating neurological disorders to anticancer applications.[1][2] A primary mechanism of action for many aminopyridines, such as 4-aminopyridine (Dalfampridine), is the blockade of voltage-gated potassium (Kv) channels.[1][3][4] However, their structural versatility means they can also be potent inhibitors of other targets, like protein kinases.[1] This polypharmacology necessitates a robust and carefully designed assay cascade to accurately determine a compound's potency, selectivity, and mechanism of action (MOA). This guide provides a strategic framework and detailed protocols for developing a comprehensive assay suite for novel aminopyridine-based compounds, ensuring the generation of reliable and decision-driving data.
Introduction: The Aminopyridine Challenge
Aminopyridine-based molecules are privileged structures in drug discovery.[1] Their ability to modulate critical physiological targets has led to approved therapeutics like Dalfampridine for multiple sclerosis, which improves motor function by blocking Kv channels to enhance nerve signal conduction.[1][4][5][6] Beyond ion channels, aminopyridine cores are found in kinase inhibitors used in oncology.[1]
The critical challenge in developing these compounds is to build an assay strategy that is tailored to the intended target class while remaining vigilant for off-target activities. A successful screening cascade must efficiently identify potent hits, confirm their activity through orthogonal methods, and proactively assess liabilities, such as cardiac safety risks associated with hERG channel inhibition.[7][8] This document outlines a multi-phase approach, beginning with high-throughput primary screening and progressing to detailed biophysical and cellular characterization.
The Assay Development Cascade: A Phased Approach
A logical, phased approach is essential to efficiently screen large compound libraries and progressively build a comprehensive pharmacological profile of promising hits. This minimizes resource expenditure on compounds with undesirable properties.
Caption: Workflow for Automated Patch-Clamp Electrophysiology.
Protocol 3: Orthogonal Validation using Automated Electrophysiology
-
Cell Preparation: Harvest cells expressing the target channel and prepare a single-cell suspension at the optimal density for the APC platform (e.g., QPatch or SyncroPatch). [9]2. System Priming: Prime the APC instrument with extracellular and intracellular solutions.
-
Experiment Setup: Define the voltage protocol. For a typical Kv channel, this involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to +20 mV) to elicit an outward potassium current.
-
Execution: The instrument will automatically capture cells, form seals, and establish a whole-cell recording configuration.
-
Baseline Recording: Record the baseline current for several minutes to ensure stability.
-
Compound Application: Apply cumulative concentrations of the aminopyridine compound, allowing the effect to equilibrate at each concentration (typically 2-5 minutes). [9]7. Data Analysis: Measure the current amplitude at each concentration and calculate the percent inhibition relative to the baseline. Determine the IC50 value by fitting the dose-response data. This electrophysiologically-derived IC50 should be reasonably close to the value obtained in the primary assay.
Phase 4: Selectivity and Safety Profiling
No drug is perfectly specific. It is crucial to assess the selectivity of lead compounds early to mitigate potential off-target effects and predict clinical side effects.
hERG Safety Screening
A critical safety liability for many small molecules is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. [8]Inhibition of hERG can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes. [7][8]Therefore, early, non-GLP hERG screening is a mandatory step in drug discovery. [7]This is typically performed using an automated patch-clamp assay similar to Protocol 3, but using a cell line expressing the hERG channel. [9][10]
Kinase Selectivity Profiling
Given the structural similarity of the ATP-binding pocket across the human kinome, aminopyridine-based kinase inhibitors often exhibit activity against multiple kinases. [11]Broad selectivity profiling is essential to understand the compound's full spectrum of activity. [12]This is typically done by screening the compound at a single high concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). [13]Hits from this panel can then be followed up with full IC50 determinations.
Table 2: Example Selectivity Profiling Panel
| Target Class | Key Targets | Assay Platform | Rationale |
|---|---|---|---|
| Cardiac Safety | hERG (Kv11.1) | Automated Electrophysiology | Mandatory regulatory checkpoint to assess proarrhythmic risk. [14] |
| Ion Channels | Related Kv channels (e.g., Kv1.x family), Nav1.5, Cav1.2 | Automated Electrophysiology | Assess selectivity within the target family and against other key cardiac channels. |
| Kinases | Full Kinome Panel (>400 kinases) | Biochemical (e.g., Radiometric, FRET) | Identify potential off-target liabilities and opportunities for polypharmacology. [11] |
| Other | GPCRs, Transporters | Binding or Functional Assays | Broad liability screening to uncover unanticipated interactions. |
Conclusion
The development of assays for aminopyridine-based compounds requires a strategic, multi-faceted approach. By beginning with a robust high-throughput screen, confirming hits with dose-response curves, validating activity with an orthogonal gold-standard method like automated electrophysiology, and proactively assessing selectivity and safety, researchers can build a comprehensive data package. This rigorous cascade ensures that only the most promising candidates, with well-understood pharmacology, are advanced toward clinical development, ultimately increasing the probability of success.
References
-
Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). Automated electrophysiology in drug discovery. Nature Reviews Drug Discovery, 7(4), 358-368. Available at: [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved February 20, 2026, from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved February 20, 2026, from [Link]
-
Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved February 20, 2026, from [Link]
-
Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Retrieved February 20, 2026, from [Link]
-
Infinix Bio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development. Retrieved February 20, 2026, from [Link]
-
Bell, D. C., & Dallas, M. L. (2024, March 13). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
-
ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved February 20, 2026, from [Link]
-
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved February 20, 2026, from [Link]
-
Nanion Technologies. (2025, May 16). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved February 20, 2026, from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved February 20, 2026, from [Link]
-
Yale School of Medicine. (2025, June 13). Advancing Neuroscience Research with High-Speed Automated Electrophysiology. Retrieved February 20, 2026, from [Link]
-
Yu, H., Li, M., Wang, W., & Wang, K. (2016). High-throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. Available at: [Link]
-
Kumar, D., Kumar, N., & Singh, R. K. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Smyth, L. A., & Collins, I. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 6(5), 535-559. Available at: [Link]
-
Reaction Biology. (n.d.). hERG Assay Services. Retrieved February 20, 2026, from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved February 20, 2026, from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved February 20, 2026, from [Link]
-
The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved February 20, 2026, from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 20, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 20, 2026, from [Link]
-
Yasmin, Z., & Samso, M. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11933. Available at: [Link]
-
Ramotlhagodi, M. E., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 335-343. Available at: [Link]
-
Strupp, M., Kalla, R., & Claassen, J. (2013). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 3(6), 520-526. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved February 20, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved February 20, 2026, from [Link]
-
Pharmacy Solutions. (2023, March 9). Discovering the Health Benefits of 4-Aminopyridine (4-AP). Retrieved February 20, 2026, from [Link]
-
Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved February 20, 2026, from [Link]
-
Smith, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 66-75. Available at: [Link]
-
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved February 20, 2026, from [Link]
-
Alviña, K., & Khodakhah, K. (2010). The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar Ataxia. The Journal of Neuroscience, 30(21), 7258-7268. Available at: [Link]
-
Große-Kreul, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e959. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved February 20, 2026, from [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved February 20, 2026, from [Link]
-
BioPharm International. (2020, November 12). Assay Development and Method Validation Essentials. Retrieved February 20, 2026, from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 20, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved February 20, 2026, from [Link]
-
Smyth, L. A., & Collins, I. (2014, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Retrieved February 20, 2026, from [Link]
-
Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4531. Available at: [Link]
-
Medicover MICS. (2025, October 21). Validation of analytical process in clinical trial. Retrieved February 20, 2026, from [Link]
-
Proclinical. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved February 20, 2026, from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. rxcompound.com [rxcompound.com]
- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 8. rockefeller.edu [rockefeller.edu]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. books.rsc.org [books.rsc.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. criver.com [criver.com]
Troubleshooting & Optimization
"purification challenges with N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE"
Topic: Purification & Handling of N-(2-aminopyridin-4-yl)-N-methylamine Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary: The "Sticky" Pyridine Challenge
User Issue: "I cannot recover my product from the aqueous layer," or "The compound streaks across the entire column and yields are low."
Technical Diagnosis: N-(2-aminopyridin-4-yl)-N-methylamine (CAS: 1004-18-8) represents a classic "pKa Trap" in organic synthesis.[1][2]
-
High Basicity: The electron-donating methylamine group at the 4-position significantly increases the electron density of the pyridine ring nitrogen.[1][2] This pushes the pKa of the ring nitrogen likely above 9.0 (compared to ~6.8 for 2-aminopyridine), making it a strong base.
-
High Polarity: With two amine donors/acceptors, the molecule forms strong hydrogen bonds with water, leading to a partition coefficient (
) near or below zero.[2][3] -
Silanol Interaction: Standard silica gel is slightly acidic (pH ~5).[1][2] Your basic product is not just adsorbing; it is protonating on the silica surface, effectively forming a salt that refuses to elute.[3]
Module 1: The Extraction Nightmare (Work-up)
The Problem: Standard Ethyl Acetate/Water extractions often result in <20% recovery because the molecule prefers the aqueous phase.
The Solution: "Salting Out" & High-Polarity Solvents Do not rely on standard lipophilic solvents.[1][2] You must decrease the water's solubility power and increase the organic solvent's polarity.
Protocol A: The n-Butanol/Salting Out Method
-
Step 1 (Saturation): Add solid NaCl to your aqueous reaction mixture until no more salt dissolves (saturation point).[1] This disrupts the hydration shell around the pyridine (Hofmeister effect).
-
Step 2 (pH Adjustment): Adjust the aqueous layer pH to >12 using 50% NaOH.[1]
-
Why: You must ensure the ring nitrogen is completely deprotonated to maximize organic solubility.
-
-
Step 3 (Extraction): Extract 3x with n-Butanol or IPA:Chloroform (1:3) .[1][2]
-
Note: n-Butanol has a high boiling point (117°C).[1] You will need a strong rotovap or azeotropic removal with heptane.
-
Visual Workflow: Extraction Logic
Module 2: Purification (Chromatography)
The Problem: The compound streaks on silica (tailing) or elutes with impurities.[1][2][4]
The Solution: Deactivating the Stationary Phase You must neutralize the acidic sites on the silica or switch to a reverse-phase system that tolerates high pH.[2]
Option A: "Deactivated" Normal Phase (DCM/MeOH/NH4OH) [1]
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH).[1][2]
-
The "Magic" Ratio: 90 : 9 : 1 (Start here)
80 : 19 : 1 (For elution).[1][2]-
Critical Step: You must rinse the column with the mobile phase before loading your sample. The NH4OH binds to the silanols, creating a "base shield" that allows your product to pass.[3]
-
Option B: Reverse Phase (C18) at High pH [1][2]
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Gradient: 0%
30% Acetonitrile.[1]-
Why: At pH 10, the molecule is neutral (uncharged) and will retain on the hydrophobic C18 chains. If you use standard acidic buffers (TFA/Formic acid), the molecule will be protonated (charged) and will elute in the void volume (dead time).
-
Comparison of Methods
| Feature | Normal Phase (Deactivated) | Reverse Phase (High pH) |
| Capacity | High (Good for >5g) | Lower (Good for <1g) |
| Resolution | Moderate (Tailings possible) | High (Sharp peaks) |
| Solvent Removal | Easy (Volatile) | Difficult (Water removal) |
| Cost | Low | High (C18 columns) |
Module 3: Storage & Stability (The "Black Tar" Effect)
User Observation: "My white solid turned into a black oil overnight."
Technical Explanation: Electron-rich aminopyridines are prone to oxidative degradation (forming N-oxides or diazo-polymers) upon exposure to air and light.[1][2]
Preservation Protocol:
-
Salt Formation: Convert the free base into a salt immediately after purification.[2]
-
Recommended:HCl salt (using 4M HCl in Dioxane) or Tosylate salt (using p-Toluenesulfonic acid).[1] Salts are crystalline and resistant to oxidation.
-
-
Storage: Store under Argon/Nitrogen at -20°C.
Module 4: FAQs (Troubleshooting)
Q: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide for the silica column? A: Yes, but TEA is harder to remove (higher boiling point) and can interfere with NMR signals if not dried thoroughly.[2] NH4OH is volatile and leaves no residue.
Q: My product is oiling out during the salt formation step. A: This is common.[2]
-
Dissolve the free base in a minimum amount of MeOH.
-
Add the acid (HCl/TsOH).
-
Slowly add Diethyl Ether or MTBE until the solution turns cloudy.
-
Scratch the glass or add a seed crystal.[2] Let it stand in the fridge. Do not rotovap to dryness immediately, or you will trap impurities.[3]
Q: I see a double spot on TLC. Is it impure? A: Not necessarily.[1][2] Highly basic amines can interact with the silica on the TLC plate, showing a "ghost" spot or a streak.[3]
-
Test: Dip your TLC plate in a solution of 5% TEA in MeOH before spotting your sample. Dry it, then run the TLC.[3] If the double spot disappears, it was an artifact of the silica acidity.[3]
References & Further Reading
-
Purification of Polar Pyridines:
-
Source: BenchChem Technical Support. "Purification of Polar Pyrimidine Derivatives."
-
-
Basicity of Aminopyridines:
-
Flash Chromatography of Basic Amines:
-
Source: Teledyne ISCO / Biotage Application Notes. "Strategies for Flash Chromatography of Basic Compounds."
-
URL:[Link]
-
-
Salt Formation Strategies:
Sources
- 1. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
"side reactions in the synthesis of N4-methyl-pyridine-2,4-diamine"
This guide serves as a specialized technical support resource for the synthesis of N4-methyl-pyridine-2,4-diamine (also designated as 2-amino-4-(methylamino)pyridine). It addresses the specific regioselectivity challenges, side reaction profiles, and purification bottlenecks inherent to the functionalization of the 2,4-dihalopyridine core.
Core Reaction Logic & Pathway Analysis
The primary challenge in synthesizing this molecule is the regiochemical dichotomy of the 2,4-dichloropyridine precursor. While both positions are electrophilic, they exhibit distinct reactivities based on the nucleophile and conditions.
-
The C4 Position: Generally more reactive towards nucleophilic aromatic substitution (
) due to the para-like resonance stabilization of the Meisenheimer intermediate. -
The C2 Position: Less reactive in standard
but can be activated by specific catalysts or directing groups. -
The Deactivation Trap: Once an amine is installed at C4, the pyridine ring becomes electron-rich, significantly increasing the activation energy required to displace the remaining chloride at C2.
Recommended Synthetic Route (The "Displacement-First" Protocol):
-
Step 1 (Regioselective
): Reaction of 2,4-dichloropyridine with methylamine to yield 2-chloro-N-methylpyridin-4-amine . -
Step 2 (Forced Amination): Displacement of the C2-chloride using Ammonia (high pressure/temp) or Pd-catalyzed Buchwald-Hartwig amination.
Visual Troubleshooting & Pathway Map
Caption: Kinetic pathway showing the divergence between the desired C4-substitution (Major) and C2-substitution (Minor).
Troubleshooting Guide (Q&A Format)
Q1: I am seeing two spots on TLC after the first step (Methylamine addition). Which one is my desired intermediate?
-
Diagnosis: You likely have a mixture of the C4-substituted product (Major) and the C2-substituted product (Minor).
-
Identification: The C4-substituted isomer (2-chloro-N-methylpyridin-4-amine) is typically more polar than the C2-isomer due to the ability of the C4-amine to donate electron density into the ring nitrogen more effectively, increasing the dipole moment.
-
Action:
-
Run a 2D-NMR (HMBC). The C4-amine proton will show a correlation to C3 and C5 (singlet-like aromatic protons). The C2-amine proton would correlate to C3 (doublet).
-
Crucial Step: Purify now. Do not carry the mixture to Step 2. The isomers are much harder to separate after the second amine is added (both become diamines).
-
Q2: My reaction stalled at the monochloro stage. The second chloride (C2) won't react with ammonia.
-
Root Cause: Electronic Deactivation. The methylamino group installed at C4 is a strong electron donor (+M effect). This renders the pyridine ring electron-rich, deactivating the C2-position towards further nucleophilic attack (
). -
Solution:
-
Method A (Autoclave): Use aqueous ammonia (28-30%) at high temperatures (130-150°C) in a sealed pressure vessel. Copper powder (Cu) can act as a catalyst (Ullmann-type).
-
Method B (Buchwald-Hartwig): Switch to Pd-catalyzed amination.
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the diamine product).
-
Base: Cs2CO3 or NaOtBu.
-
-
Q3: I isolated a product with the correct mass (M+1 = 138), but the NMR integration for the methyl group is wrong (too high) or the pattern is symmetric.
-
Diagnosis: You have formed the 2,4-bis(methylamino)pyridine side product.
-
Mechanism: If methylamine was present in excess or the temperature was too high during Step 1, the second chloride was also displaced.
-
Prevention:
-
Use exactly 1.0 - 1.1 equivalents of methylamine.
-
Keep the reaction temperature low (0°C to RT) for the first addition.
-
Add the methylamine slowly to the dichloropyridine solution (inverse addition) to keep the local concentration of amine low.
-
Q4: The product is turning dark brown/black upon storage.
-
Diagnosis: Oxidative instability. Electron-rich aminopyridines are prone to air oxidation, forming azo-dimers or N-oxides.
-
Solution:
-
Store the free base under Argon/Nitrogen at -20°C.
-
Salt Formation: Convert the product to its HCl or H2SO4 salt immediately after purification. The salt forms are significantly more stable towards oxidation.
-
Analytical Data & Validation
Table 1: Distinguishing Regioisomers via 1H NMR (DMSO-d6)
| Feature | Target: N4-methyl (2-amino-4-methylamino) | Impurity: N2-methyl (4-amino-2-methylamino) |
| C3-H Proton | Upfield (< 5.8 ppm) . Shielded by two ortho-amino groups (C2 and C4). | Downfield (> 5.9 ppm) . Less shielding impact. |
| Methyl Signal | Doublet (coupled to NH). Typically ~2.7 - 2.8 ppm . | Doublet. Typically ~2.8 - 2.9 ppm (Deshielded by proximity to Ring N). |
| C6-H Proton | Doublet, ~7.6 ppm. | Doublet, ~7.7 ppm. |
Self-Validating Protocol (The "NOE Check"): If you are unsure of your isomer, perform a 1D-NOE experiment irradiating the Methyl group signal.
-
Target (N4-methyl): You should see NOE enhancement of the C3-H and C5-H protons.
-
Impurity (N2-methyl): You should see NOE enhancement of the C3-H proton only (and potentially weak interaction with Ring N lone pair, but no C5 interaction).
References
-
Regioselectivity in SNAr of 2,4-Dichloropyrimidines/Pyridines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Buchwald-Hartwig Amination of Chloropyridines
- Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amin
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
- Synthesis of 2-amino-4-methylaminopyridine (Patent Literature)
-
NMR Characterization of Aminopyridines
- Title: Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
- Source: Springer / ResearchG
-
URL:[Link]
Technical Support Center: Optimization of Coupling Reaction Conditions for CAS 1004-18-8
Subject: 2-Amino-4,6-dimethoxypyrimidine (ADMP) CAS: 1004-18-8 Support Level: Tier 3 (Advanced Chemical Methodology)
Executive Chemical Profile
User Query: Why is this substrate difficult to couple compared to standard anilines?
Technical Insight: CAS 1004-18-8 presents a "Nucleophilicity Paradox." While the methoxy groups at positions 4 and 6 are electron-donating (via resonance), the pyrimidine ring itself is electron-deficient (via induction from ring nitrogens).
-
Deactivated Exocyclic Amine: The amine at C2 is less nucleophilic than a standard phenylamine, requiring higher activation energy or stronger electrophiles.
-
Catalyst Poisoning: In transition metal catalysis (e.g., Buchwald-Hartwig), the ring nitrogens (N1/N3) act as competitive ligands, often chelating and deactivating the Palladium center.
-
Solubility: The crystal lattice energy is high due to hydrogen bonding, making it sparingly soluble in standard non-polar solvents (DCM, Toluene) at room temperature.
Solubility Dashboard
| Solvent | Solubility Rating | Application Note |
| DMF / DMSO | High | Recommended for nucleophilic attacks (SnAr) and amidation. |
| 1,4-Dioxane | Moderate (Hot) | Preferred for Pd-catalyzed coupling (non-coordinating).[1] |
| Toluene | Low (Cold) / Mod (Hot) | Standard for industrial sulfonylation; requires reflux. |
| DCM / Et2O | Poor | Avoid as primary reaction solvents. |
Decision Matrix: Selecting the Coupling Protocol
User Query: Which coupling method should I use for my target?
Use the following logic flow to determine the optimal experimental setup.
Caption: Decision tree for selecting reaction conditions based on electrophile class.
Protocol A: Sulfonylurea Synthesis (Nucleophilic Addition)
Context: Common for synthesizing herbicides (e.g., Bensulfuron-methyl analogues). Mechanism: The amine attacks the isocyanate carbon.
Troubleshooting Guide
Q: The reaction stalls at 50% conversion. Adding heat degrades the isocyanate. What do I do?
-
Root Cause: The product (sulfonylurea) is acidic and can protonate the unreacted amine (ADMP), rendering it non-nucleophilic.
-
Solution: Do not add external base (which hydrolyzes isocyanates). Instead, use a polar aprotic solvent (Acetonitrile or Acetone) and keep the concentration high (1.0 M). The product will often precipitate out, driving equilibrium.
Q: I see a "dimer" impurity.
-
Root Cause: Hydrolysis of the sulfonyl isocyanate by adventitious water creates a sulfonamide, which then reacts with remaining isocyanate.
-
Protocol Fix:
-
Dry ADMP in a vacuum oven at 50°C for 4 hours prior to use.
-
Use anhydrous solvent (water <50 ppm).
-
Run under positive Nitrogen pressure.
-
Protocol B: Amide Coupling (Acylation)
Context: Linking ADMP to a carboxylic acid scaffold.
The "Activated Ester" Failure
Standard EDC/NHS coupling often fails with CAS 1004-18-8 because the amine is too weak to attack the NHS-ester efficiently before hydrolysis occurs.
Optimized Protocol (High-Activity Activation)
-
Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Pre-activate the acid with HATU/DIPEA for 15 mins.
-
Add CAS 1004-18-8.
-
Critical Step: Heat to 50-60°C. Room temperature is often insufficient for this deactivated amine.
-
Alternative: Convert the acid to an Acid Chloride (using SOCl2) first. React with ADMP in Pyridine/DCM (1:1). This is often cleaner than peptide coupling reagents for this specific substrate.
Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Context: Reacting ADMP with an Aryl Halide (Ar-Cl or Ar-Br). Major Challenge: The pyrimidine nitrogens (N1/N3) bind to Palladium, shutting down the catalytic cycle.
The "Ligand Shield" Strategy
You must use a ligand bulky enough to prevent the pyrimidine ring from coordinating to the metal center.
Optimized Conditions Table
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd(OAc)2 or Pd2(dba)3 | Standard sources of Pd(0)/Pd(II).[1] |
| Ligand | Xantphos or BrettPhos | Critical: Large bite angle and steric bulk prevent N-coordination from the substrate. Standard PPh3 will fail. |
| Base | Cs2CO3 (Weak) or NaOtBu (Strong) | Cs2CO3 is preferred for sensitive substrates; NaOtBu gives faster rates if functional groups tolerate it. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential.[1] Avoid DMF (can coordinate Pd). |
| Temperature | 90°C - 110°C | High energy barrier requires heating. |
Visualizing the Catalyst Poisoning
Caption: Mechanism of catalyst deactivation by ADMP and the solution using bulky ligands.
Purification & Workup
User Query: My product is co-eluting with the starting material.
Because CAS 1004-18-8 is a weak base, you can utilize pH switching for purification without chromatography.
Step-by-Step Acid Wash:
-
Dissolve crude mixture in Ethyl Acetate .
-
Wash 1: Dilute HCl (0.5 M).
-
Result: Unreacted CAS 1004-18-8 is protonated and moves to the aqueous layer.
-
Note: If your product is an amide/sulfonamide, it will likely remain in the organic layer (as it is less basic).
-
-
Wash 2: Brine (to remove trapped water).
-
Recovery: If you need to recover unreacted ADMP, basify the aqueous layer with NaOH and extract with DCM.
References
-
Synthesis of Sulfonylureas: Process for the preparation of 2-amino-4,6-dimethoxypyrimidine and sulfonylurea derivatives. (Industrial standard protocols for isocyanate coupling).
-
Solubility Data: Solubility Modeling of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures. J. Chem. Eng. Data 2018. (Provides data for solvent selection in optimization).
-
Buchwald-Hartwig Methodology: Palladium-Catalyzed Amination of Aryl Halides with Aminopyrimidines. Org.[2][3] Process Res. Dev. (General guidelines for aminopyrimidine coupling using bulky phosphine ligands).
-
Chemical Properties: PubChem Compound Summary for CID 70830 (2-Amino-4,6-dimethoxypyrimidine). (Verification of structure and physical properties).[3][4]
Sources
Technical Support Center: Aminopyridine Synthesis Troubleshooting
Introduction: The "Pyridine Problem"
Welcome to the technical support portal. If you are experiencing low yields (<40%) in aminopyridine synthesis, you are likely encountering one of three specific failure modes inherent to the pyridine nucleus:
-
Catalyst Poisoning (Pd-Coupling): The pyridine nitrogen (
lone pair) binds competitively to the metal center, displacing the ligand and arresting the catalytic cycle. -
Deactivation (
): The electron-deficient ring is resistant to substitution unless highly activated (e.g., by halogens or N-oxidation). -
Isolation Loss: Aminopyridines are amphoteric and highly polar; significant yield is often lost to the aqueous phase during workup.
This guide moves beyond generic advice, providing mechanistic troubleshooting for the two most common synthetic pathways: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (
Module 1: Buchwald-Hartwig Amination (Pd-Catalyzed)
Context: This is the modern standard for coupling amines to halopyridines, particularly when the substrate lacks strong electron-withdrawing groups (EWGs).
The Self-Validating Diagnostic Workflow
Before altering conditions, identify the failure mode using this logic gate:
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Starting Material (SM) Remaining | Catalyst Arrest | Pyridine N-coordination (poisoning) or Oxidative Addition failure. |
| Des-Halo Product (Ar-H) | Protodehalogenation | |
| Bis-Amination | Over-reaction | Catalyst too active or stoichiometry imbalance (common with primary amines). |
| SM Consumed, No Product | Oligomerization | Decomposition of unstable intermediate or Pd-black precipitation. |
Troubleshooting Guide: Pd-Catalysis
Q1: My reaction stalls with >50% starting material. I'm using Pd(PPh3)4 or Pd2(dba)3.
A: Stop using "loose" Pd sources. Standard catalysts like tetrakis or dba/phosphine mixtures fail because the pyridine nitrogen out-competes the phosphine for the Pd center.
-
The Fix: Switch to Palladacycle Precatalysts (G3 or G4) .
-
Why: These precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4) release the active
species only upon activation by base, ensuring the bulky ligand is already ligated, preventing pyridine inhibition. -
Recommendation: Use BrettPhos Pd G4 for primary amines and RuPhos Pd G4 for secondary amines.
-
Q2: I am seeing significant protodehalogenation (Ar-X
Ar-H).
A: Your reaction is "starving" for the amine.
If the oxidative addition complex cannot find an amine quickly, it will undergo
-
The Fix:
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M).
-
Solvent: Switch from ethereal solvents (THF/Dioxane) to Toluene or t-Amyl Alcohol .[1] Ethers are notorious hydrogen atom donors.
-
Temperature: Lower the temperature. High T promotes dehalogenation over reductive elimination.
-
Q3: Is Aryl-Iodide always the best substrate?
A: Counter-intuitively, NO. In aminopyridine synthesis, Aryl-Bromides or Chlorides often outperform Iodides.
-
Mechanism: The iodide anion released during the cycle can form stable bridging dimers
that are catalytically inactive. -
Protocol: If using an Iodopyridine and yield is low, add AgOTf (scavenger) or switch to the Bromopyridine.
Visualizing the Failure Points
Figure 1: Critical failure nodes in the catalytic cycle of aminopyridines. Note that ligand choice is the primary defense against N-binding poisoning.
Module 2: Nucleophilic Aromatic Substitution ( )
Context: Used when the pyridine has an EWG (e.g., -NO2, -CN, -CF3) or when metal catalysis is too expensive/toxic.
Troubleshooting Guide:
Q1: The reaction is sluggish even at reflux.
A: Check your Leaving Group (LG) and Solvent.
-
LG Hierarchy: Unlike Pd-coupling, the order is F >> Cl > Br .
-
Action: If using a chloropyridine, synthesize or buy the Fluoropyridine analog. The rate enhancement is often 100-fold due to the high electronegativity of Fluorine stabilizing the Meisenheimer intermediate.
-
-
Solvent: Switch to polar aprotic solvents (DMSO, NMP, DMF) to solvate the nucleophile cation, leaving the anion "naked" and more reactive.
Q2: I cannot change the substrate. How do I activate a "dead" pyridine?
A: Use the "N-Oxide" or "Acid Catalysis" Strategy.
-
Method A (N-Oxide): Oxidize the pyridine to Pyridine-N-Oxide (using mCPBA). This dramatically lowers the LUMO energy at the 2- and 4-positions. (Note: Requires a subsequent reduction step, e.g., Zn/AcOH).
-
Method B (Brønsted Acid): Add 1.0 equiv of HCl or TFA. Protonating the pyridine nitrogen makes the ring highly electron-deficient (
), facilitating nucleophilic attack.
Module 3: Isolation & Purification (The Hidden Yield Killer)
Context: You observe full conversion by LCMS, but isolated yield is <30%. The product is likely in your aqueous waste or stuck on the silica column.
Protocol: Recovering Water-Soluble Aminopyridines
Do NOT use standard Ethyl Acetate/Water extraction.
Step 1: The "Salting Out" Extraction
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Extract with CHCl3 : Isopropanol (3:1) .
-
Why: This mixture is more polar than DCM and disrupts hydrogen bonding with water.
-
-
Repeat extraction 4-5 times.
Step 2: Silica Gel Taming Aminopyridines streak badly on silica due to interaction with acidic silanols.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes.
-
Eluent: Use DCM/MeOH containing 1%
(aq) or Et3N.
Data Summary: Solvent Extraction Efficiency
| Solvent System | Recovery of 4-Aminopyridine (from pH 10 aq.) | Notes |
| Ethyl Acetate | ~35% | Poor efficiency; requires massive volume. |
| Dichloromethane (DCM) | ~60% | Better, but often forms emulsions. |
| CHCl3 / IPA (3:1) | >92% | Recommended Standard. |
| n-Butanol | >95% | High boiling point makes removal difficult. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., et al. (2016). Organometallic Palladium Reagents for the Synthesis of Aminopyridines. Journal of the American Chemical Society. (Verify specific G3/G4 protocols via Sigma-Aldrich Technical Bulletins). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Referencing polarity/workup issues). Link
Sources
"N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE stability and storage issues"
Topic: Stability, Storage, and Handling Protocols CAS Reference: 119580-08-8 (Generic for 2,4-diaminopyridine derivatives: 461-88-1) Chemical Class: Electron-Rich Heterocycle / Aminopyridine
Introduction: The Stability Paradox
Welcome to the technical guide for N-(2-aminopyridin-4-yl)-N-methylamine . This molecule is a critical "privileged structure" in medicinal chemistry, particularly for kinase inhibitor development (e.g., inhibiting PKC or CDK pathways).
The Core Issue: The very feature that makes this compound biologically active—its high electron density—is the root cause of its instability. The two amino groups (at C2 and C4) strongly donate electrons into the pyridine ring. While this facilitates binding to enzyme active sites, it simultaneously raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule exceptionally prone to oxidative attack by atmospheric oxygen and moisture absorption.
This guide moves beyond generic advice to provide a causal understanding of degradation and rigorous protocols to prevent it.
Module 1: Critical Storage Protocols
Status: Mandatory for Long-Term Integrity
Standard "cool and dry" advice is insufficient for diaminopyridines. You must control three variables: Temperature, Atmosphere, and Light.
The "Gold Standard" Storage Matrix
| Variable | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of oxidative radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen ( |
| Container | Amber Glass + Parafilm | Blocks UV/Vis light (which catalyzes photo-oxidation) and creates a secondary moisture barrier. |
| Desiccation | Required | The molecule is hygroscopic. Water acts as a plasticizer, increasing molecular mobility and accelerating degradation reactions. |
Stability Forecast
-
Under Argon @ -20°C: >2 Years (Remains off-white/pale yellow solid).
-
Under Air @ 4°C: 3–6 Months (Turns beige/tan).
-
Under Air @ RT: <2 Weeks (Turns dark brown/black gum).
Module 2: Troubleshooting Visual & Physical Changes
Researchers often discard usable material based on appearance. Use this guide to determine if your compound is salvageable.
Diagnostic 1: Color Change (The "Browning" Effect)
-
Observation: The powder shifts from pale yellow
tan dark brown black. -
Root Cause: Oxidative Coupling. The electron-rich amine groups undergo radical oxidation, leading to the formation of extended conjugated systems (similar to the browning of aniline).
-
Impact: Often, the color change represents effectively
impurity by mass (high extinction coefficient of impurities). -
Action:
-
Light Brown: Usable for most reactions without purification.
-
Dark Brown/Black: Requires purification (See Module 4).
-
Diagnostic 2: Texture Change (The "Goo" Effect)
-
Observation: The free-flowing powder becomes sticky, clumpy, or turns into a viscous oil.
-
Root Cause: Hygroscopicity. The pyridine nitrogen and exocyclic amines are strong hydrogen bond acceptors. They pull moisture from the air, forming a hydrate or simply dissolving in absorbed water.
-
Impact: Drastic error in stoichiometry. You will under-load your reaction because you are weighing water, not reagent.
-
Action: Must be dried under high vacuum (
mbar) over for 12 hours.
Visualizing the Degradation Logic
Figure 1: Causal pathways for the physical and chemical degradation of aminopyridines.
Module 3: Handling & Workflow Protocols
To maintain the integrity of N-(2-aminopyridin-4-yl)-N-methylamine, you must treat the weighing process as a "Time-Under-Tension" event. Minimizing exposure is key.
Protocol: The "Inert Transfer" Method
-
Equilibration: Remove the vial from the freezer (-20°C). Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
-
Weighing:
-
Flush the headspace of the stock vial with Argon immediately after opening.
-
Weigh the required amount quickly into a tared vial.
-
Critical: Do not return unused powder from the spatula to the stock vial.
-
-
Resealing: Flush the stock vial with Argon again, seal with Parafilm, and return to -20°C immediately.
-
Dissolution: Dissolve the weighed reagent in your reaction solvent immediately. Do not leave the solid sitting in the weigh boat.
Workflow Visualization
Figure 2: Step-by-step handling workflow to minimize moisture uptake and oxidation.
Module 4: Re-Purification (The "Rescue" Protocol)
If your compound has turned dark brown or sticky, use this protocol to restore purity.
Method: Acid-Base Extraction & Charcoal Filtration
-
Note: Recrystallization is difficult due to high solubility in polar organic solvents.
-
Dissolution: Dissolve the impure "goo" in 1M HCl (aqueous). The amine will protonate and dissolve; neutral organic impurities may remain insoluble.
-
Filtration: Add Activated Charcoal (10% by weight) to the acidic solution. Stir for 15 minutes. Filter through Celite.
-
Result: The charcoal absorbs the high-molecular-weight colored oxidation products. The filtrate should be clear or pale yellow.
-
-
Basification: Cool the filtrate to 0°C. Slowly add 2M NaOH until pH > 10. The free base will precipitate or oil out.
-
Extraction: Extract 3x with Ethyl Acetate or DCM.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q1: Can I use the compound if it has turned into a liquid/gum? A: Only if you correct for weight. The "gum" is likely the hydrate. If you use it "as is" based on molecular weight, you will under-charge the reaction. It is safer to dry it (vacuum oven) or re-purify it before use.
Q2: Is the HCl salt form more stable? A: Yes, significantly. If you have the option to purchase or generate the Hydrochloride (HCl) or Dihydrochloride salt, do so. Protonating the amines reduces the electron density of the ring, making it resistant to oxidation. You can neutralize it in situ using DIPEA or TEA during your reaction [1].
Q3: Why does the SDS say "Store at 2-8°C" if you recommend -20°C? A: SDS recommendations are often for "acceptable" shelf life (e.g., 6 months). For "optimal" preservation of high-purity building blocks in a research setting (1-2 years), -20°C is the superior standard for aminopyridines [2].
Q4: I see a new spot on TLC near the baseline. What is it? A: This is likely the N-oxide derivative. Aminopyridines oxidize at the ring nitrogen or the exocyclic amine. These are much more polar than the parent compound and will stick to the silica baseline [3].
References
-
Loba Chemie. (2016).[1][2] Material Safety Data Sheet: 2-Amino-4-methylpyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Aminopyridine. Retrieved from [Link]
-
Organic Syntheses. (1950). 3-Aminopyridine Purification and Handling. Org. Synth. 1950, 30, 3. Retrieved from [Link]
Sources
Technical Guide: Analytical Purity Assessment of N-(2-Aminopyridin-4-yl)-N-methylamine
[1][2]
Introduction & Molecule Profile
This guide provides a definitive technical framework for the purity assessment of N-(2-aminopyridin-4-yl)-N-methylamine (also known as
This molecule presents specific analytical challenges due to its high basicity (two amino groups on a pyridine ring) and the potential for regioisomeric impurities formed during synthesis. Standard generic HPLC methods often fail for this compound, resulting in severe peak tailing or co-elution of isomers.[2]
Chemical Profile
| Property | Detail |
| IUPAC Name | |
| Common Name | 4-(Methylamino)-2-aminopyridine |
| CAS Number | 155617-64-4 (Free base) |
| Formula | |
| M.W. | 123.16 g/mol |
| pKa (Calc.) | ~9.2 (4-amino), ~6.9 (2-amino) |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
Analytical Strategy Workflow
The following decision matrix outlines the logical flow for certifying a batch of this intermediate.
Figure 1: Integrated analytical workflow for aminopyridine intermediates. Note that HPLC provides relative purity, while qNMR provides absolute mass balance.
Module 1: HPLC Method Development
The Challenge: The Basicity Trap
Aminopyridines are notorious for interacting with residual silanols on silica-based HPLC columns, leading to severe peak tailing.[1][2]
-
Mechanism: At neutral or weakly acidic pH (pH 3-6), the pyridine ring and amino groups are protonated (
).[1][2] These cations undergo ion-exchange interactions with ionized silanols ( ) on the column stationary phase.[1][2]
Recommended Protocol: High pH Reverse Phase
To suppress silanol ionization and keep the analyte in its neutral (free base) form, a high pH method is superior.[2]
Method Parameters:
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles required for pH stability).[1][2]
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Pyridine
) and 280 nm.[2] -
Column Temp: 35°C.
Why this works:
-
pH 10: Both the analyte and the residual silanols are deprotonated.[2] However, the hybrid column surface is resistant to dissolution.[2] The analyte is neutral, eliminating cation-exchange mechanisms.[1][2]
-
Peak Shape: Expect symmetry factors (
) between 0.9 and 1.2.[2]
Alternative Protocol: Ion-Pairing (Low pH)
If a high-pH column is unavailable, use an acidic mobile phase with an ion-pairing agent.[1][2]
Module 2: Impurity Profiling & Regioisomerism
One of the most critical quality attributes is the absence of the regioisomer :
Origin of Impurity
Synthesis typically involves nucleophilic aromatic substitution (
-
Target: Substitution at C4 (more reactive).
-
Impurity: Substitution at C2 (less reactive, but possible).
Differentiation Strategy
These isomers have identical Mass-to-Charge (m/z 124.[1][2]1) ratios.[2][3] LC-MS alone cannot distinguish them easily without chromatographic separation.[1][2]
Differentiation Table:
| Feature | Target (
Module 3: Quantitative Assay (qNMR vs. Titration)
Researchers often confuse HPLC Purity (Area %) with Assay (Weight %) . For this molecule, hygroscopicity and salt formation can cause significant discrepancies.[2]
Primary Method: qNMR (Quantitative NMR)
This is the "Gold Standard" for establishing the potency of a reference standard.[1]
Protocol:
-
Solvent: DMSO-d6 (ensures full solubility of free base and salts).[1][2]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable grade).[2]
-
Relaxation Delay (d1): Set to
seconds (must be of the slowest proton). -
Pulse Angle: 90°.
-
Calculation:
Secondary Method: Non-Aqueous Titration
Troubleshooting Guide (FAQ)
Q1: My HPLC peaks are broad and tailing (As > 2.0).
-
Cause: Silanol interaction.[2]
-
Fix:
Q2: I see a discrepancy between HPLC Purity (99%) and qNMR Assay (92%).
-
Cause: Inorganic salts (NaCl, KCl from workup) or moisture. HPLC "sees" only UV-active organic compounds.[1][2]
-
Fix: Run Karl Fischer (KF) titration to quantify water. Run Residue on Ignition (ROI) to check for inorganic salts.[2] The Assay value (92%) is the true "use as is" potency.[2]
Q3: The retention time shifts between injections.
-
Cause: Mobile phase pH drift.[2] Aminopyridines are extremely sensitive to pH changes near their pKa.[1][2]
-
Fix: Use a buffer with high buffering capacity (10-20 mM). Do not use simple "water + acid" mixtures; use buffered systems.[1][2] Ensure the column is temperature controlled (35°C).
Troubleshooting Decision Tree
Figure 2: Logic flow for resolving peak asymmetry issues.
References
-
Separation of Basic Compounds: McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link[2]
-
qNMR Methodology: Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[2] Link
-
pKa Values of Aminopyridines: Albert, A., et al. (1948).[2] Ionization Constants of Heterocyclic Amines. Journal of the Chemical Society.[2] (Historical Reference for pKa 9.17/6.86).[2]
"degradation pathways of N4-methyl-pyridine-2,4-diamine under acidic conditions"
Technical Support Center: Stability & Degradation of N4-Methyl-pyridine-2,4-diamine
Critical Alert & Overview
Subject: Acid-Catalyzed Hydrolytic Instability of N4-Methyl-pyridine-2,4-diamine Applicable For: API Process Development, Analytical Method Validation, Forced Degradation Studies.
Executive Summary: N4-methyl-pyridine-2,4-diamine is a substituted aminopyridine. While the pyridine ring generally offers stability, the electron-donating amino groups at the 2- and 4-positions create a "vinylogous amidine" system. Under acidic conditions (pH < 3) and elevated temperatures, this molecule does not behave as a simple inert base. It undergoes nucleophilic aromatic substitution (S_NAr) via water attack, leading to irreversible hydrolysis.
Key Stability Risks:
-
Regioselective Hydrolysis: Competitive deamination at the C2 (loss of ammonia) and C4 (loss of methylamine) positions.
-
Mass Balance "Loss": Formation of highly polar pyridones (hydroxypyridines) that may elute in the solvent front or require specific ion-pairing reagents for retention.
-
Fluorescence Shift: Conversion of the aminopyridine fluorophore to a pyridone species often results in a significant shift or quenching of fluorescence quantum yield.
Troubleshooting Guide (Q&A)
Q1: I observe two new peaks in my HPLC chromatogram after stressing the sample in 1N HCl at 60°C. What are they?
Diagnostic: These are likely the 2-pyridone and 4-pyridone hydrolysis products.
-
Peak A (Minor): Resulting from the hydrolysis of the primary amine at C2.
-
Peak B (Major): Resulting from the hydrolysis of the secondary methylamine at C4.
Q2: My mass balance is low (85-90%) after acidic stress, but no large degradation peaks are visible. Where is the compound going?
Root Cause: You are likely losing the degradation products in the void volume (t0) of your HPLC method.
-
Explanation: The hydrolysis products (pyridones) can exist as zwitterions or cations depending on pH. They are significantly more polar than the parent N4-methyl-pyridine-2,4-diamine.
-
Solution:
-
Use a HILIC column or a specialized polar-embedded C18 column (e.g., Waters T3 or Phenomenex Polar).
-
Add an ion-pairing reagent (e.g., 10 mM Octanesulfonic acid) to your mobile phase to retain the cationic species.
-
Q3: The solution turns slightly yellow/brown in acid. Is this oxidation?
Analysis: Not necessarily. While aminopyridines are prone to N-oxidation (which adds +16 Da), color changes in acid often indicate dimerization or the formation of charge-transfer complexes .
-
Test: Check for a mass peak at
or . If absent, the color is likely due to trace levels of highly conjugated oligomers formed from the reactive pyridone intermediates, which are known to couple under forcing conditions.
Deep Dive: Degradation Mechanisms
The degradation is driven by the protonation of the ring nitrogen (N1), which reduces the electron density of the ring and activates the C2 and C4 carbons for nucleophilic attack by water.
Mechanism A: C4-Hydrolysis (Demethylamination)
-
Protonation: Formation of the pyridinium cation.
-
Attack: Water attacks C4.
-
Transition: Formation of a tetrahedral intermediate (
hybridized C4). -
Elimination: Methylamine (
) is expelled. -
Tautomerization: The resulting 4-hydroxypyridine tautomerizes to the stable 4-pyridone .
Mechanism B: C2-Hydrolysis (Deamination)
Similar to C4, but water attacks C2, expelling ammonia (
Pathway Visualization
Caption: Divergent hydrolytic pathways of N4-methyl-pyridine-2,4-diamine under acidic stress. The C4 pathway results in a mass decrease of 13 Da, while the C2 pathway results in a mass increase of 1 Da.
Experimental Protocols
Protocol A: Forced Degradation (Acid Hydrolysis)
Purpose: To generate and identify degradation products for method validation.
Reagents:
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH) (for neutralization)
-
HPLC grade Water
Step-by-Step:
-
Preparation: Dissolve 10 mg of N4-methyl-pyridine-2,4-diamine in 5 mL of 1.0 N HCl.
-
Stress Condition: Incubate the solution at 60°C for 24 hours . (Note: If degradation is >20%, reduce temp to 40°C).
-
Quenching: Allow to cool to room temperature. Neutralize carefully with 5 mL of 1.0 N NaOH.
-
Critical: Neutralization is exothermic. Add base slowly to prevent thermal spikes that could induce secondary degradation.
-
-
Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.
-
Analysis: Inject immediately onto HPLC/LC-MS.
Protocol B: LC-MS Identification Strategy
Purpose: To differentiate between C2 and C4 hydrolysis.
| Parameter | Setting | Rationale |
| Column | Waters XBridge Phenyl or C18 (High pH stable) | Phenyl columns often provide better selectivity for aromatic isomers (pyridones). |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses ionization of acidic silanols, improving peak shape for bases. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-10% B over 15 mins | Degradants are highly polar; shallow gradient at low organic is required. |
| MS Mode | ESI Positive (+ve) | Pyridines protonate easily. Look for |
Data Interpretation Table:
| Observed Mass (m/z) | Mass Shift ( | Identity | Mechanistic Origin |
| M+1 | 0 | Parent | Unreacted Starting Material |
| (M+1) + 1 | +1 Da | De-aminated (C2) | Hydrolysis of primary amine (-NH2 +OH) |
| (M+1) - 13 | -13 Da | De-methylaminated (C4) | Hydrolysis of secondary amine (-NHMe +OH) |
| (M+1) + 16 | +16 Da | N-Oxide | Oxidation (if oxidants present) |
References
-
Teixidó, J., et al. (2001). "Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule."[3] Journal of Organic Chemistry. (Provides mechanistic parallels for the hydrolysis of diamino-heterocycles in acid).
-
Bulavka, V. N., & Boiko, I. I. (2000). "Synthesis of 4-aminopyridine... by reduction of 4-nitropyridine-N-oxide."[4] MDPI. (Documents the hydrolysis of 4-aminopyridine to 4-pyridone as a primary side reaction in acid).
-
Wang, D. P., et al. (2001). "Stability of 4-DMAP in solution."[5] Drug Development and Industrial Pharmacy. (Discusses the kinetics of aminopyridine derivatives in aqueous buffers).
-
Tully, T., et al. (2012). "Microbial transformation of 2-amino-4-methyl-3-nitropyridine."[6] Journal of Industrial Microbiology & Biotechnology. (Demonstrates the conversion of aminopyridines to pyridones/lactams).
- Anderson, W. K., et al. (1996). "Synthesis and stability of 2,4-diaminopyridines." Journal of Heterocyclic Chemistry. (Foundational text on the stability of the 2,4-diamino scaffold).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-Aminopyridin-4-yl)-N-methylamine
[1][2]
Ticket ID: #PYR-24-PUR Status: Open Agent: Senior Application Scientist Topic: Impurity Removal & Isolation Strategy[1]
Executive Summary
You are likely encountering difficulties purifying N-(2-aminopyridin-4-yl)-N-methylamine (also known as
The purification is notoriously difficult due to three convergent factors:
-
High Polarity & Basicity: The molecule interacts strongly with silanols on silica gel, leading to severe tailing.
-
Oxidative Instability: Electron-rich diaminopyridines rapidly oxidize to form dark "tar-like" impurities (N-oxides and azo-dimers) upon air exposure.[1]
-
Solubility Profile: It often "oils out" during crystallization attempts due to competing hydrogen bonding.
This guide provides a modular troubleshooting approach, moving from chemical workup to chromatographic isolation.
Module 1: Chemical Scavenging (The "Pre-Column" Fix)[2]
Problem: You have unreacted starting material (likely 2-amino-4-chloropyridine ) co-eluting with your product. Root Cause: The polarity difference between the chloro-precursor and the methylamino-product is insufficient for easy separation on standard silica.[1]
The Solution: pKa-Controlled Extraction
We leverage the significant basicity difference between the product and the starting material.[1] The electron-donating methylamino group makes the product significantly more basic than the electron-withdrawing chloro-precursor.[1]
-
Product (
9.0): Protonates easily at moderate pH.[2] -
Impurity (
3.5 - 4.0): Requires strong acid to protonate.[1][2]
Protocol: Acid-Base Wash[1]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 10% Citric Acid (aq) or 0.5M HCl .
-
Organic Wash: Wash the aqueous acidic layer 2x with fresh EtOAc/DCM. (Discard these organics).
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 6M NaOH .
-
Final Extraction: Extract the now-cloudy aqueous layer 3x with DCM/Isopropanol (3:1) .
-
Note: The addition of Isopropanol improves solubility of the polar product.
-
-
Drying: Dry over
and concentrate.
Module 2: Chromatography Optimization (The "Streaking" Fix)
Problem: The product streaks from the baseline to the solvent front, or elutes as a broad, shapeless band.
Root Cause: The basic pyridyl nitrogens are hydrogen-bonding with the acidic silanols (
The Solution: Amine Modifiers & Mobile Phase Engineering
Do not use standard EtOAc/Hexane. You must suppress silanol ionization.
Option A: The "Magic" Solvent System (DCM/MeOH/NH4OH)
This is the gold standard for polar amines.
-
Ratio: 90:9:1 (DCM : MeOH :
).[2] -
Preparation: Mix DCM and MeOH first. Add Ammonium Hydroxide (28-30% aq) last.[1][2] Shake vigorously in a sep funnel to saturate the organic phase, then separate the excess water droplet before using.
-
Why it works: The
competes for silanol sites, "blocking" them so your product can pass through.
Option B: Amine-Functionalized Silica
If you have access to Amino-silica (
-
Solvent: Use a simple gradient of Hexane -> EtOAc.[1]
-
Benefit: No basic modifiers needed in the mobile phase; the stationary phase is already basic.
Visual Guide: Chromatography Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification workflow based on TLC behavior.
Module 3: Metal Scavenging (If Catalysis was Used)
Problem: Reaction used Pd-catalysis (Buchwald-Hartwig) and the product is gray/brown. Root Cause: Pyridines are excellent ligands for Palladium. Standard filtration through Celite is insufficient.
Protocol: Scavenger Treatment
-
Dissolve crude in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol or Smopex-111 (metal scavengers) at 4 equivalents relative to the Pd loading.[1]
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 micron filter.
-
Result: The filtrate should be significantly lighter in color.
Module 4: Stabilization & Storage
Problem: The purified oil turns black after 24 hours. Root Cause: Air oxidation of the electron-rich diaminopyridine system.[1]
The "Salt Formation" Fix
Convert the free base into a stable salt immediately after purification.
Summary Data Table: Solvent Systems
| Method | Mobile Phase A | Mobile Phase B | Modifier | Best For |
| TLC / Flash | Dichloromethane | Methanol | 1% | General purification of free base.[1] |
| Reverse Phase | Water | Acetonitrile | 0.1% Formic Acid | Removing non-polar tars/SM. |
| Recrystallization | Isopropanol | n-Heptane | N/A | Final polish of solid product.[1] |
| Extraction | Water (pH 12) | DCM/IPA (3:[2]1) | N/A | Isolating product from aqueous phase.[2] |
References
-
Pazopanib Intermediate Synthesis: N-(2-Chloropyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine synthesis and purification strategies often parallel this scaffold.[1]
-
Source: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][2] Journal of Medicinal Chemistry 51.15 (2008): 4632-4640.[1][2] [1][2]
-
-
Purification of Aminopyridines: Techniques for separating highly polar aminopyridines using cation-exchange and modified silica.[1]
-
Flash Chromatography of Amines: "Run a Flash Column" Guide by the University of Rochester, detailing the DCM/MeOH/NH4OH solvent system.
-
Source: University of Rochester, Department of Chemistry.[2] "Solvent Systems for Flash Column Chromatography."
-
-
pKa Values of Pyridines: Albert, A., et al. "Ionization Constants of Heterocyclic Substances."[2] Journal of the Chemical Society (1948): 2240-2249.[1][3] (Establishes the basicity difference between mono- and di-aminopyridines). [1][2]
Sources
- 1. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization for Aminopyridine Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: 4-Aminopyridine (Fampridine), 3,4-Diaminopyridine, and related heterocyclic amines.
Core Directive & Scope
Welcome to the technical support hub for aminopyridine crystallization. This guide addresses the specific physicochemical challenges of the pyridine ring system—specifically the competition between hydrogen-bond acceptors (ring nitrogen) and donors (exocyclic amines)—which leads to frequent issues with polymorphism , oiling out (Liquid-Liquid Phase Separation) , and oxidative discoloration .
The protocols below are designed to move beyond simple "recipes" and provide the mechanistic understanding required to troubleshoot failed crystallizations in real-time.
Troubleshooting Guides (FAQ Format)
Module A: Oiling Out (Liquid-Liquid Phase Separation)
User Issue: "My solution turns into a cloudy emulsion or deposits a sticky gum at the bottom of the flask before crystals appear. Yield is low and purity is poor."
Root Cause Analysis: This is a classic case of Liquid-Liquid Phase Separation (LLPS) . It occurs when the crystallization path intersects a miscibility gap (a region where the solution splits into a solute-rich oil and a solute-lean supernatant) before it crosses the solubility curve to nucleate crystals. This is common in aminopyridines due to their moderate melting points and amphiphilic nature.
Corrective Actions:
-
Temperature Control: You are likely cooling too fast or starting at a concentration that is too high.
-
Seeding Strategy: You must seed the solution before it hits the oiling-out boundary (the binodal curve).
-
Solvent Modification: The solvent system is likely too "poor." Increase the ratio of the "good" solvent (e.g., Ethanol) relative to the anti-solvent (e.g., Hexane/Water).
Visual Logic: The Oiling-Out Phase Diagram The diagram below illustrates the danger zone (LLPS) you must avoid.
Caption: Figure 1.[1] Kinetic pathway divergence. Entering the 'Oiling Out' region creates a solute-rich impurity trap.[1] Seeding ensures the path stays in the crystallization zone.
Module B: Polymorph & Hydrate Control
User Issue: "My DSC traces show shifting melting points (e.g., 155°C vs 158°C for 4-AP), or the XRD pattern changes after drying."
Root Cause Analysis: Aminopyridines are prone to polymorphism and hydrate formation.
-
Polymorphs: 4-Aminopyridine has at least two known anhydrous forms (Form I and II). Form II is metastable and can convert to Form I during processing.
-
Hydrates: The ring nitrogen is a strong H-bond acceptor. If water is used as a solvent or anti-solvent, a channel hydrate may form, which collapses upon aggressive drying, altering the crystal lattice.
Corrective Actions:
-
Water Activity (
) Control: If the anhydrous form is required, avoid aqueous mixtures. Use dry alcohols (Ethanol/IPA) or Toluene. -
Drying Protocol: Do not use high-vacuum at elevated temperatures immediately. Use a stepwise drying process to prevent lattice collapse if a solvate is suspected.
Module C: Color & Oxidation Management
User Issue: "The product is chemically pure by HPLC (>99%) but has a persistent yellow or brown tint."
Root Cause Analysis: Aminopyridines are electron-rich and susceptible to air oxidation, forming trace azo- or nitro- impurities that are highly colored even at ppm levels.
Corrective Actions:
-
Inert Atmosphere: All recrystallization steps (dissolution, filtration, cooling) should ideally happen under Nitrogen or Argon.
-
Charcoal Treatment: Standard activated carbon is effective, but it must be done hot and filtered rapidly to prevent the charcoal from adsorbing the product (aminopyridines bind well to carbon).
Data Repository: Solubility & Solvent Selection
Table 1: Solubility Profile of 4-Aminopyridine (Generic Trends)
| Solvent Class | Specific Solvent | Solubility (approx. @ 25°C) | Suitability for Crystallization |
| Polar Protic | Water | High (~83 g/L) | Poor (Hydrate risk, difficult drying) |
| Polar Protic | Ethanol / Methanol | Very High | Good (As solvent in Solvent/Anti-solvent) |
| Polar Aprotic | Acetone / Ethyl Acetate | Moderate to High | Excellent (Cooling crystallization) |
| Non-Polar | Toluene | Moderate (increases w/ heat) | Excellent (High purity, stable polymorphs) |
| Non-Polar | Hexane / Heptane | Negligible | Anti-Solvent Only |
Experimental Protocol: Optimized Recrystallization of 4-Aminopyridine
Objective: Purification of crude oxidized 4-AP to >99.5% purity (White Needles).
Reagents:
-
Crude 4-Aminopyridine (yellowish solid)
-
Solvent: Toluene (Primary) or Ethyl Acetate (Alternative)
-
Activated Charcoal (Norit)
-
Celite (Filter aid)
Step-by-Step Workflow:
-
Dissolution:
-
Place 10g of crude 4-AP in a round-bottom flask.
-
Add Toluene (approx. 80-100 mL).
-
Heat to reflux (110°C) with stirring. Note: If using Ethyl Acetate, reflux at ~77°C.
-
Ensure complete dissolution. If "oily droplets" persist at reflux, add small amounts of Ethanol (co-solvent) until clear.
-
-
Decolorization (Critical):
-
Remove heat source briefly.
-
Add Activated Charcoal (0.5g, ~5 wt%). Caution: Add slowly to avoid boil-over.
-
Reflux for 10-15 minutes.
-
-
Hot Filtration:
-
Prepare a pre-warmed Buchner funnel with a Celite pad.
-
Filter the solution while boiling hot to remove charcoal.
-
Why? If the solution cools during filtration, 4-AP will crystallize in the filter, causing yield loss.
-
-
Controlled Crystallization (Seeding):
-
Transfer filtrate to a clean flask.
-
Allow to cool slowly to ~60°C.
-
SEEDING: Add a few crystals of pure 4-AP.
-
Observation: You should see a "cloud" of white crystals form around the seeds. If oil droplets form, reheat slightly and add more seed.
-
-
Harvest:
-
Cool to room temperature, then to 0-4°C in an ice bath for 1 hour.
-
Filter crystals and wash with cold Toluene (or Hexane).
-
Dry in a vacuum oven at 40°C for 6 hours.
-
Workflow Visualization:
Caption: Figure 2. Optimized purification workflow emphasizing the critical hot filtration step to prevent premature crystallization.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Mitigation Strategies. Available at: [Link]
-
Organic Syntheses. 3-Aminopyridine Preparation and Purification. Org.[2][3][4][5] Synth. 1950, 30,[2] 3. Available at: [Link]
Sources
Validation & Comparative
Comparative Efficacy Guide: N-Methylated vs. Non-Methylated Aminopyridines
Topic: Comparing the Efficacy of N-Methylated vs. Non-Methylated Aminopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Divergence
In the landscape of aminopyridine (AP) derivatives, the distinction between non-methylated (e.g., 4-Aminopyridine/Fampridine) and N-methylated (e.g., 4-Dimethylaminopyridine/DMAP) variants dictates their utility across two distinct domains: neuropharmacology and synthetic catalysis .
While both classes share the pyridine core, experimental data confirms a functional dichotomy:
-
Non-methylated APs (4-AP) are superior Potassium (Kv) Channel Blockers . Their efficacy relies on the capacity of the exocyclic amine to act as a hydrogen bond donor within the channel pore.
-
N-methylated APs (DMAP) exhibit superior Nucleophilic Catalysis efficacy. The electron-donating methyl groups stabilize the acyl-pyridinium intermediate, making DMAP orders of magnitude more effective for acylation reactions, yet significantly weaker as neuromuscular Kv blockers due to the loss of H-bond donor capability.
Emerging Insight: Recent structure-activity relationship (SAR) studies highlight Ring-Methylated derivatives (e.g., 3-methyl-4-aminopyridine) as "super-analogs," exhibiting up to 7-fold greater potency than 4-AP in Kv channel blockade, surpassing both the parent and N-methylated variants.
Mechanistic Basis & SAR Analysis
2.1 The Pharmacological Mechanism (Kv Channel Blockade)
The efficacy of aminopyridines in treating demyelinating disorders (e.g., Multiple Sclerosis) stems from their ability to block voltage-gated potassium channels (Kv1 family), thereby broadening action potentials and restoring signal conduction.[1]
-
Active Species: The protonated cation (
). -
Binding Site: Intracellular vestibule of the Kv channel pore.
-
Critical Interaction:
-
Cationic Charge: Mimics the
ion.[2] -
H-Bonding: The exocyclic
group of 4-AP forms critical hydrogen bonds with the channel protein. -
Steric Fit: N-methylation (e.g.,
) introduces steric bulk and eliminates H-bond donor sites, drastically reducing binding affinity at the neuromuscular junction.
-
2.2 The Synthetic Mechanism (Nucleophilic Catalysis)
In drug development synthesis, efficacy is measured by reaction rate and yield.
-
DMAP (N-methylated): The dimethylamino group is a powerful electron donor (+M effect), significantly increasing the electron density on the ring nitrogen. This stabilizes the N-acylpyridinium intermediate, accelerating acylation reactions by factors of
compared to pyridine. -
4-AP (Non-methylated): While nucleophilic, the lack of inductive stabilization from methyl groups makes it a sluggish catalyst compared to DMAP.
Comparative Efficacy Data
The following table synthesizes experimental data comparing the standard drug (4-AP), the standard catalyst (DMAP), and the optimized derivative (3-Me-4-AP).
Table 1: Physicochemical and Pharmacological Profile
| Feature | 4-Aminopyridine (4-AP) | 4-Dimethylaminopyridine (DMAP) | 3-Methyl-4-aminopyridine (3-Me-4-AP) |
| Primary Utility | Clinical Drug (MS Therapy) | Reagent (Synthesis Catalyst) | Experimental Lead (Next-Gen Blocker) |
| Kv Channel Potency ( | ~170 - 230 | Weak / Inactive at NMJ* | ~25 - 30 |
| H-Bond Donor Capacity | High (2 donors) | None (0 donors) | High (2 donors) |
| Basicity ( | 9.17 | 9.70 | > 9.2 |
| Lipophilicity ( | 0.03 (Hydrophilic) | 1.34 (Lipophilic) | ~0.5 (Balanced) |
| BBB Permeability | High | High | High (Slower kinetics) |
| Metabolic Liability | CYP2E1 Oxidation | N-Demethylation | CYP2E1 Oxidation |
*Note: DMAP shows cardiac inotropic effects but lacks the specific neuromuscular transmission enhancement seen with 4-AP, attributed to the loss of H-bonding in the neural Kv channel pore.
Visualizing the Mechanism
Diagram 1: Pharmacological vs. Synthetic Pathways
This diagram illustrates the divergent pathways where N-methylation acts as a "switch" between biological activity and chemical reactivity.
Caption: Divergent efficacy pathways. Non-methylated 4-AP optimizes biological pore blocking via H-bonding, while N-methylated DMAP optimizes chemical catalysis via resonance stabilization.
Experimental Protocols
To validate the efficacy differences described, the following self-validating protocols are recommended for researchers characterizing new aminopyridine derivatives.
Protocol A: Comparative Kv Channel Blockade (Patch-Clamp)
Objective: Determine
-
Cell Preparation: Transfect CHO or HEK293 cells with cDNA encoding Kv1.1 or Kv1.2 channels.
-
Solutions:
-
Extracellular (Bath): 140 mM NaCl, 5.4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES (pH 7.4). -
Intracellular (Pipette): 140 mM KCl, 2 mM
, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Recording:
-
Establish Whole-Cell Configuration (Access resistance < 10 M
). -
Hold potential at -80 mV.
-
Apply depolarizing pulses to +40 mV (200 ms duration) to elicit
currents.
-
-
Drug Application:
-
Perfuse 4-AP (Control) and N-methylated analog (Test) sequentially at concentrations: 10
M, 100 M, 1 mM, 5 mM. -
Washout: Ensure current returns to >90% baseline between applications to validate cell health.
-
-
Analysis: Fit the fractional block (
) to the Hill equation to derive .-
Expected Result: 4-AP
M; DMAP M (or inactive).
-
Protocol B: Metabolic Stability Assessment
Objective: Assess liability of N-methyl vs. Ring-methyl groups to oxidative metabolism.
-
System: Human Liver Microsomes (HLM) enriched with NADPH.
-
Incubation:
-
Substrate concentration: 1
M (ensures first-order kinetics). -
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.[4]
-
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Detection: LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot
vs. time. Slope gives .-
Validation: 4-AP is metabolized by CYP2E1. N-methylated variants often undergo rapid N-demethylation unless sterically hindered or fluorinated (e.g., 5-Me-3-F-4AP).
-
References
-
Brugarolas, P. et al. (2020).[5] Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.[5] [Link]
-
Kalla, R. et al. (2011).[6][7] Comparison of 10-mg Doses of 4-Aminopyridine and 3,4-Diaminopyridine for the Treatment of Downbeat Nystagmus. Journal of Neuro-Ophthalmology. [Link]
-
Glover, W. E. (1982). The aminopyridines. General Pharmacology: The Vascular System. [Link]
-
Ramos-Torres, K. M. et al. (2023).[8][9] Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Frontiers in Pharmacology. [Link]
-
Berry, D. J. et al. (1997). Nucleophilic catalysis with 4-(dimethylamino)pyridine (DMAP). Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Voltage-Gated Potassium Channels in Human Neural Progenitor Cells | PLOS One [journals.plos.org]
Publish Comparison Guide: Synthetic Routes to N4-methyl-pyridine-2,4-diamine
The following guide validates and compares synthetic strategies for N4-methyl-pyridine-2,4-diamine (CAS: 155617-64-4), a critical scaffold in the development of kinase inhibitors (e.g., PKC, CDK) and other heterocyclic pharmaceuticals.
Executive Summary
The synthesis of N4-methyl-pyridine-2,4-diamine presents a classic regioselectivity challenge in pyridine chemistry. The target molecule requires distinct amine substitutions at the C2 and C4 positions. This guide evaluates two primary methodologies:
-
Method A (The "High-Fidelity" Route): Nucleophilic displacement on 4-chloro-2-nitropyridine followed by reduction.
-
Method B (The "Cost-Driven" Route): Sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine.
Verdict: Method A is validated as the superior route for research-scale and purity-critical applications due to unambiguous regiocontrol. Method B offers cost advantages for bulk manufacturing but requires stringent chromatographic separation of isomers and forcing conditions for the second amination.
Technical Analysis & Causality
The Regioselectivity Problem
The pyridine ring is electron-deficient, facilitating SNAr reactions. However, directing nucleophiles specifically to C2 or C4 depends on the leaving group and electronic environment:
-
2,4-Dichloropyridine: The C4 position is kinetically more reactive towards nucleophiles than C2 due to the greater stabilization of the Meisenheimer intermediate (para-like resonance). However, the selectivity is rarely exclusive (typically 4:1 to 10:1), leading to inseparable regioisomers.
-
4-Chloro-2-nitropyridine: The nitro group at C2 exerts a powerful electron-withdrawing effect (–I, –M), significantly activating the C4-chloride while simultaneously preventing substitution at C2 (steric and electronic deactivation of the nitro group itself).
Method A: The Nitro-Reduction Strategy (Recommended)
Mechanism: This route leverages the orthogonal reactivity of the nitro and chloro groups.
-
Step 1 (SNAr): Methylamine displaces the C4-chloride. The reaction is highly selective because the C2-nitro group activates C4 much more strongly than it activates itself for displacement.
-
Step 2 (Reduction): The nitro group is reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction.
Method B: Sequential SNAr on 2,4-Dichloropyridine
Mechanism:
-
Step 1 (C4 Displacement): Reaction with methylamine favors C4. However, "over-reaction" (displacing both chlorides) or "wrong-reaction" (displacing C2) are persistent risks.
-
Step 2 (C2 Displacement): The resulting 2-chloro-4-(methylamino)pyridine is deactivated by the electron-donating methylamino group. Displacing the remaining C2-chloride with ammonia requires high energy (autoclave at >150°C) or Buchwald-Hartwig palladium catalysis.
Experimental Protocols
Protocol A: Nitro-Reduction (High Purity)
Validated for 10g scale.
Step 1: Synthesis of N-methyl-2-nitropyridin-4-amine
-
Setup: Charge a round-bottom flask with 4-chloro-2-nitropyridine (1.0 equiv) and THF (10 vol). Cool to 0°C.
-
Addition: Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise over 30 mins. Add Triethylamine (1.5 equiv) as an acid scavenger.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Target M+H: ~154).
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Recrystallize from EtOH/Heptane. Yield: 85-92%.
Step 2: Reduction to N4-methyl-pyridine-2,4-diamine
-
Setup: Dissolve intermediate from Step 1 in MeOH (20 vol).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under H2 balloon (1 atm) at RT for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd.
-
Isolation: Concentrate filtrate to obtain the product as an off-white solid or oil. Convert to HCl salt for storage if necessary. Yield: >95%.
Protocol B: Sequential SNAr (Low Cost)
Validated for 50g scale.
Step 1: Synthesis of 2-chloro-N-methylpyridin-4-amine
-
Reagents: 2,4-Dichloropyridine (1.0 equiv), Methylamine (40% aq, 3.0 equiv).
-
Conditions: Heat in a sealed tube at 80°C for 16 hours.
-
Critical Control Point: Monitor regioselectivity by HPLC. Expect ~10-15% of the C2-isomer (4-chloro-N-methylpyridin-2-amine).
-
Purification: Mandatory column chromatography (Hexane/EtOAc) to remove the C2-isomer. Yield: 65-75% (isolated).
Step 2: Amination of C2-Chloride
-
Reagents: Intermediate from Step 1, Ammonia (28% aq, 10 equiv), CuSO4 (0.1 equiv).
-
Conditions: Autoclave at 140–160°C for 24 hours (High Pressure!).
-
Workup: Extract with n-butanol or DCM.
-
Yield: 50-60%. Note: Significant charring/tars often observed.
Comparative Data Analysis
| Feature | Method A (Nitro-Reduction) | Method B (Sequential SNAr) |
| Starting Material | 4-Chloro-2-nitropyridine | 2,4-Dichloropyridine |
| Material Cost | High ( | Low ($) |
| Regioselectivity | Exclusive (>99:1) | Moderate (85:15 mixture) |
| Overall Yield | ~80-85% | ~35-45% |
| Purification Load | Low (Recrystallization) | High (Chromatography required) |
| Safety Profile | Standard (Hydrogenation risks) | High Risk (High pressure/temp) |
| Scalability | Excellent | Limited by autoclave size/pressure |
Visualized Pathways
The following diagram illustrates the mechanistic flow and key decision points for both routes.
Caption: Comparative workflow showing the direct, high-purity pathway of the Nitro-Reduction route versus the purification-intensive Sequential SNAr route.
References
-
Regioselectivity in Pyridines: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (Note: Analogous electronic principles apply to pyridines).
-
Synthesis of N4-substituted-2,4-diaminopyridines: Substituted aryl-amine derivatives and methods of use. (Patent describing 2-amino-4-methylaminopyridine synthesis via reduction).
-
CAS Registry Data: N4-Methylpyridine-2,4-diamine (CAS 155617-64-4).[1]
-
Reactivity of 2,4-Dichloropyridine: Controlling Regioselectivity in Dichloropyridine Reactions.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of Aminopyridine-Based Inhibitors
Welcome to a comprehensive guide on designing and executing cross-reactivity studies for aminopyridine-based inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their compounds. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[4][5] Understanding an inhibitor's selectivity profile is paramount for predicting its therapeutic efficacy and potential toxicity. A compound that appears potent in an isolated enzymatic assay may have a cascade of unintended effects in a complex cellular environment.
This guide will walk you through a tiered approach to inhibitor profiling, from initial biochemical assessments to comprehensive kinome-wide screens and, finally, to target engagement validation in a cellular context.
The Tiered Approach to Selectivity Profiling
A logical, tiered workflow is the most efficient method for characterizing an inhibitor's cross-reactivity. This approach allows for early "fail-fast" decisions on less promising compounds and conserves resources for the most selective candidates.
Caption: A tiered workflow for assessing inhibitor cross-reactivity.
Tier 1: Initial Biochemical Potency and Selectivity
The first step is to quantify the inhibitor's potency against its intended target and a small, curated panel of closely related kinases. This initial screen provides a foundational understanding of the compound's basic selectivity.
Enzymatic Assays for IC50 Determination
Enzymatic assays directly measure the effect of an inhibitor on the catalytic activity of a kinase.[6][7] The half-maximal inhibitory concentration (IC50) is a standard metric for potency. A variety of assay formats are available, including radiometric and fluorescence-based methods.[8] For high-throughput applications, non-radioactive, homogeneous assays with a fluorescence gain-of-signal are often preferred.[7]
Key Causality: The choice of substrate and ATP concentration is critical. For ATP-competitive inhibitors, like many aminopyridines, the measured IC50 value is dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Michaelis-Menten constant (Km) for a more physiologically relevant assessment.[9]
This protocol outlines a typical procedure using a continuous-read fluorescence format.[10]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate enzyme dilution buffer.
-
Prepare a 2X substrate/ATP/detection reagent solution in reaction buffer.
-
Prepare serial dilutions of the aminopyridine inhibitor in DMSO, then dilute further into the reaction buffer to create a 4X inhibitor solution. A 12-point titration with a 3-fold dilution scheme is standard.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls.
-
Add 5 µL of a "blank" solution (buffer with inhibitor but no enzyme) to separate wells for background correction at each compound concentration.[10]
-
Add 10 µL of the 2X substrate/ATP/detection reagent solution to all wells.
-
-
Initiate Reaction and Read:
-
Pre-warm the plate to the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding 10 µL of the 2X kinase solution to all wells except the blanks.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reads.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (velocity) from the linear portion of the kinetic curve.
-
Subtract the background rates from the corresponding inhibitor wells.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Differential Scanning Fluorimetry (DSF) for Binding Assessment
DSF, or Thermal Shift Assay, is a rapid and cost-effective biophysical method that measures the thermal stability of a protein.[11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[6] This allows for the screening of an inhibitor against a panel of kinases without needing to develop a specific activity assay for each one.[6]
Key Causality: DSF measures direct binding, not inhibition of activity. This makes it an excellent orthogonal method to enzymatic assays. A compound that binds but does not inhibit might be an allosteric modulator, while a compound that inhibits but shows no thermal shift might be acting through an unexpected mechanism.
Tier 2: Comprehensive Kinome-Wide Profiling
After initial validation, the next step is to assess the inhibitor's selectivity across a broad representation of the human kinome. This is crucial for identifying potential off-targets that could lead to adverse effects or provide opportunities for drug repositioning.[4][8]
Large-Panel Kinase Screening Platforms
Services like KINOMEscan® utilize a competition binding assay to quantify the interactions of a test compound against hundreds of kinases.[12] In this system, kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.[12]
Interpreting the Data: The results are typically reported as "percent of control," where a low percentage indicates strong binding. This data can be used to calculate a selectivity score, providing a quantitative measure of the inhibitor's promiscuity.
Caption: Visualization of inhibitor selectivity and off-target effects.
Tier 3: Cellular Target Engagement and Off-Target Validation
Biochemical and binding assays use purified, recombinant proteins. However, factors within a cell—such as membrane permeability, intracellular ATP concentrations, and protein scaffolding—can significantly alter an inhibitor's efficacy and selectivity.[13][14] Therefore, it is essential to validate target engagement in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells.[15] The principle is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation.[13] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining via Western blot or mass spectrometry, one can determine if the compound engaged its target.[16]
Key Causality: A positive thermal shift in CETSA provides strong evidence of target engagement in a cellular environment. This assay can be used to confirm binding to the primary target and to validate or invalidate potential off-targets identified in kinome-wide screens. The concentration required for a thermal shift in cells can be compared to the biochemical IC50 to understand how cellular factors influence the inhibitor's potency.[13]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the aminopyridine inhibitor at various concentrations or a single, high concentration. Include a DMSO vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C). Include an unheated control.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
-
Fractionation and Analysis:
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm between the DMSO- and inhibitor-treated samples indicates target engagement.
-
Data Interpretation and Comparison
To illustrate the application of these methods, consider the following hypothetical data for three different aminopyridine-based kinase inhibitors.
Table 1: Biochemical Potency and Selectivity (Tier 1)
| Compound | Target Kinase | IC50 (nM) vs Target | IC50 (nM) vs Kinase A | IC50 (nM) vs Kinase B | DSF ΔTm (°C) vs Target |
| AP-Inhibitor 1 | JAK2 | 9 | 2,500 | >10,000 | +8.5 |
| AP-Inhibitor 2 | JNK1 | 25 | 45 | 1,200 | +6.2 |
| AP-Inhibitor 3 | ALK2 | 50 | 800 | 950 | +4.1 |
This data is illustrative. Real-world examples show that aminopyridine-based inhibitors can achieve high potency and selectivity. For instance, one study developed a 2-aminopyridine derivative with a JAK2 IC50 of 9 nM and over 180-fold selectivity against JAK1 and JAK3.[17]
Table 2: Kinome-Wide and Cellular Profiling (Tiers 2 & 3)
| Compound | KINOMEscan® S(10) Score at 1µM* | Key Off-Targets Identified | CETSA ΔTm (°C) vs Target in Cells | CETSA ΔTm (°C) vs Off-Target in Cells |
| AP-Inhibitor 1 | 0.01 | None | +5.1 | N/A |
| AP-Inhibitor 2 | 0.15 | Kinase A, MAP4K4 | +3.8 | +3.5 |
| AP-Inhibitor 3 | 0.08 | Plk1 | +2.5 | No Shift |
*S(10) Score: The number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Analysis:
-
AP-Inhibitor 1 appears to be a highly potent and selective inhibitor. Its high potency in the enzymatic assay is matched by a strong thermal shift, a clean kinome scan profile, and robust target engagement in cells.
-
AP-Inhibitor 2 is potent against its primary target, JNK1, but shows significant cross-reactivity with Kinase A in both biochemical and cellular assays.[18][19] This suggests that its cellular phenotype may be due to the inhibition of both kinases.
-
AP-Inhibitor 3 shows good biochemical selectivity. While Plk1 was identified as a potential off-target in the binding-based kinome scan, the lack of a thermal shift in the cellular CETSA experiment suggests this interaction may not be significant in a physiological context. This highlights the importance of orthogonal, cell-based validation.[20]
Conclusion
The development of safe and effective aminopyridine-based inhibitors hinges on a thorough understanding of their cross-reactivity. A multi-tiered approach that combines biochemical potency assays, broad kinome-wide binding screens, and cellular target engagement validation provides the necessary rigor to confidently advance a compound through the drug discovery pipeline. By understanding the causality behind each experimental choice and employing orthogonal methods, researchers can build a comprehensive and trustworthy selectivity profile, ultimately leading to better-designed therapeutics.
References
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Babon, J. J., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18. Available from: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available from: [Link]
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Eurofins DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Nanou, E., et al. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Available from: [Link]
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Lin, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 275–282. Available from: [Link]
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PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]
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Nanou, E., et al. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Available from: [Link]
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Martinez Molina, D., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3797. Available from: [Link]
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Al-Majdoub, Z. M. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. DiVA. Available from: [Link]
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Wityak, J., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3571-3581. Available from: [Link]
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Canning, P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7654–7664. Available from: [Link]
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Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 8963. Available from: [Link]
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Murray, N. M., & Newsom-Davis, J. (1981). 4-aminopyridine-a review. Adverse Drug Reactions and Acute Poisoning Reviews, 1(4), 221-230. Available from: [Link]
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Nanou, E., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Available from: [Link]
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Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Carlson, S. M., & White, F. M. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 966. Available from: [Link]
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Onesti, E., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Neurology, 13, 936993. Available from: [Link]
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Sivakumar, S., et al. (2020). A superior loading control for the cellular thermal shift assay. Scientific Reports, 10(1), 1-11. Available from: [Link]
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Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4060-4074. Available from: [Link]
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Gadi, V. K., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1150, 159-170. Available from: [Link]
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Mistry, M., et al. (2017). Methods and approaches to disease mechanisms using systems kinomics. Journal of Translational Medicine, 15(1), 256. Available from: [Link]
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Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 757-766. Available from: [Link]
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Desroches, J., et al. (2018). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 10(14), 1745-1760. Available from: [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Kinase Drug Discovery. Available from: [Link]
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Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available from: [Link]
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Xu, F., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(7), 3505-3509. Available from: [Link]
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Das, S., et al. (2024). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports, 14(1), 21379. Available from: [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available from: [Link]
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Capacio, B. R., et al. (1994). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 17(2), 159-175. Available from: [Link]
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Wang, G. J., et al. (2000). 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. Neuroscience Letters, 289(3), 201-204. Available from: [Link]
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Mohedas, A. H., et al. (2016). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 59(17), 7899-7909. Available from: [Link]
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Wityak, J., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3571-3581. Available from: [Link]
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LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available from: [Link]
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Thompson, M. J., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(14), 3654-3664. Available from: [Link]
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Harris, S. F., et al. (2016). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4060-4074. Available from: [Link]
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A Head-to-Head Battle in the ATP Pocket: An In Vitro Comparison of Kinase Hinge Binders
Introduction: The Critical Role of the Kinase Hinge in Drug Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site, a highly conserved region across the kinome, presents a prime target for therapeutic intervention. Within this site lies the "hinge region," a flexible glycine-rich loop that connects the N- and C-lobes of the kinase domain. This region is pivotal, as it forms key hydrogen bonds with the adenine moiety of ATP, anchoring it in place for phosphoryl transfer.
Kinase inhibitors that competitively bind to the ATP pocket by mimicking these hydrogen bond interactions with the hinge region are known as "hinge binders." The potency, selectivity, and kinetic properties of these inhibitors are profoundly influenced by their interactions within this microenvironment. Therefore, a rigorous in vitro comparison of novel hinge-binding compounds against established molecules is a cornerstone of preclinical drug development.
This guide provides a comprehensive framework for the in vitro comparison of a novel investigational kinase hinge binder, designated here as Compound X , against a panel of well-characterized, clinically relevant kinase inhibitors known for their hinge-binding mechanism. We will delve into the experimental design, provide detailed protocols for key assays, and offer a blueprint for data interpretation and visualization, empowering researchers to make data-driven decisions in their drug discovery programs.
The Contenders: A Panel of Reference Hinge Binders
To establish a robust comparative framework, Compound X will be benchmarked against a curated panel of FDA-approved kinase inhibitors with distinct structural motifs and kinase selectivity profiles. This panel allows for a multi-faceted comparison of potency, selectivity, and binding kinetics.
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib is a classic example of an ATP-competitive inhibitor that forms a crucial hydrogen bond with the hinge region of EGFR.
-
Dasatinib (Sprycel®): A potent multi-targeted kinase inhibitor, Dasatinib targets a range of kinases including BCR-ABL and Src family kinases. Its binding mode involves key interactions with the kinase hinge.
-
Staurosporine: A natural product that is a potent, albeit non-selective, kinase inhibitor. It serves as a valuable positive control in many kinase assays due to its high affinity for the ATP-binding site of numerous kinases.
Experimental Workflow for Comparative Analysis
A rigorous in vitro comparison of kinase hinge binders necessitates a multi-pronged approach to fully characterize their biochemical and biophysical properties. The following workflow outlines the key experiments, from broad-scale selectivity profiling to detailed kinetic analysis.
Caption: A streamlined workflow for the in vitro comparison of kinase hinge binders.
Part 1: Kinase Selectivity Profiling
A critical attribute of any kinase inhibitor is its selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a better therapeutic window.
Methodology: KINOMEscan™ (DiscoverX)
The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (typically >400). The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is measured, and a lower amount indicates a stronger interaction between the test compound and the kinase.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize Compound X and the reference inhibitors (Gefitinib, Dasatinib, Staurosporine) in 100% DMSO to create a 100 mM stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the stock solutions in an appropriate buffer.
-
Binding Reaction: The test compounds are mixed with the kinase-tagged T7 phage and the immobilized ligand. The reaction is allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the T7 phage DNA.
-
Data Analysis: The results are typically expressed as a percent of control (%Ctrl), where the DMSO control represents 100% and a highly potent, non-selective inhibitor represents 0%.
Data Presentation: Selectivity Profile
The selectivity data can be summarized in a table comparing the dissociation constants (Kd) for the primary target and key off-targets.
| Compound | Primary Target Kd (nM) | Key Off-Target 1 Kd (nM) | Key Off-Target 2 Kd (nM) | Selectivity Score (S10) |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Gefitinib | 0.5 (EGFR) | >10,000 (Src) | >10,000 (ABL1) | 0.015 |
| Dasatinib | 0.8 (ABL1) | 0.5 (SRC) | 1.2 (Lck) | 0.35 |
| Staurosporine | 1.2 (PKCα) | 3.0 (PKA) | 6.0 (CDK2) | 0.85 |
Part 2: Binding Affinity and Kinetics
While selectivity profiling provides a broad overview, a detailed understanding of the binding affinity (Kd) and kinetics (kon and koff) is crucial for predicting in vivo efficacy. A long residence time (slow koff) can lead to sustained target inhibition even after the drug has been cleared from systemic circulation.
Methodology: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (the kinase inhibitor) and an analyte (the kinase).
Caption: The experimental workflow for Surface Plasmon Resonance (SPR).
Step-by-Step Protocol:
-
Chip Preparation: Covalently immobilize the purified, active kinase onto a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: Inject serial dilutions of the test compounds (Compound X and reference inhibitors) over the sensor surface.
-
Association/Dissociation: Monitor the change in the refractive index as the compound binds to and dissociates from the kinase. This generates a sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Data Presentation: Kinetic and Affinity Parameters
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) | Residence Time (1/koff) (min) |
| Compound X | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Gefitinib | 1.2 x 10⁶ | 6.0 x 10⁻⁴ | 0.5 | 27.8 |
| Dasatinib | 2.5 x 10⁷ | 2.0 x 10⁻² | 0.8 | 0.83 |
| Staurosporine | 8.0 x 10⁶ | 9.6 x 10⁻³ | 1.2 | 1.74 |
Part 3: Mechanism of Action - ATP Competition
To confirm that Compound X acts as a true hinge binder, an ATP competition assay is essential. This experiment determines whether the inhibitor competes with ATP for binding to the kinase active site.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a Europium (Eu)-labeled antibody that recognizes a tag on the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase active site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, the Eu-labeled antibody, and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of the test compound.
-
ATP Titration: To a separate set of wells, add increasing concentrations of ATP.
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Read the plates on a TR-FRET-compatible plate reader.
-
Data Analysis: Plot the FRET signal as a function of the inhibitor concentration. A rightward shift in the IC50 curve in the presence of increasing ATP concentrations is indicative of ATP-competitive binding.
Conclusion: Synthesizing the Data for a Holistic View
The comprehensive in vitro comparison outlined in this guide provides a robust framework for characterizing a novel kinase hinge binder. By systematically evaluating selectivity, binding affinity, kinetics, and mechanism of action, researchers can build a detailed profile of their compound. The data generated from these experiments, when compared against well-characterized inhibitors like Gefitinib, Dasatinib, and Staurosporine, allows for an informed assessment of the compound's potential as a therapeutic candidate. A compound with high potency, a clean selectivity profile, and a long residence time is more likely to exhibit favorable properties in subsequent preclinical and clinical development.
References
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174. [Link]
A Comparative Guide to the Structure-Activity Relationship of N-(2-Aminopyridin-4-yl)-N-methylamine Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of N-(2-aminopyridin-4-yl)-N-methylamine, a scaffold with significant potential in the development of targeted kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are not widely published, by drawing parallels from structurally related 2-aminopyridine and 2-aminopyrimidine series, we can infer key structural modifications that are likely to influence biological activity. This guide will focus on modifications targeting therapeutically relevant kinases, such as Aurora kinases and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), providing a framework for the rational design of novel and potent inhibitors.
The N-(2-Aminopyridin-4-yl)-N-methylamine Scaffold: A Promising Starting Point
The N-(2-aminopyridin-4-yl)-N-methylamine core represents a key pharmacophore in kinase inhibitor design. The 2-aminopyridine motif is a well-established "hinge-binding" element, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N-methyl group and the substitution at the 4-position of the pyridine ring offer vectors for modification to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
Based on extensive research into related 2-aminopyridine and aminopyrimidine kinase inhibitors, we can extrapolate the following SAR trends for N-(2-aminopyridin-4-yl)-N-methylamine analogs.
The Critical Role of the 2-Amino Group
The 2-amino group is paramount for activity, acting as a hydrogen bond donor to the kinase hinge region. Modifications at this position are generally detrimental to inhibitory activity. Studies on related 3,5-diaryl-2-aminopyridines have shown that replacement or substitution of the 2-amino group leads to a significant loss of antimalarial activity, highlighting its importance for target engagement[1].
Modifications at the N-Methyl Position
The N-methyl group can be replaced with other substituents to modulate potency and selectivity.
-
Small Alkyl Groups: Substitution with small alkyl groups may be well-tolerated and could influence the orientation of the molecule within the ATP-binding pocket.
-
Aryl or Heteroaryl Groups: Introduction of aryl or heteroaryl moieties can lead to additional interactions with the kinase, such as pi-stacking or hydrophobic interactions, potentially increasing potency. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the nature of the aryl group at the 2-amino position significantly impacted PAK1 inhibitory activity[2].
Exploration of the Pyridine 4-Position
The 4-position of the pyridine ring is a key site for modification to enhance potency and selectivity, as well as to improve physicochemical properties.
-
Aryl and Heteroaryl Substituents: The introduction of substituted aryl or heteroaryl rings at this position can access additional binding pockets and introduce new interactions. In a series of 2-aminopyridine-based neuronal nitric oxide synthase inhibitors, substitutions at the 4-position of the pyridine ring were critical for potency and selectivity.
-
Linker-Mediated Moieties: Incorporating a linker (e.g., ether, amine) at the 4-position allows for the attachment of larger, more complex chemical groups that can target regions outside the immediate ATP-binding site. This strategy was successfully employed in the development of AMG 900, a potent Aurora kinase inhibitor, which features a 3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy moiety[3].
The following table summarizes the inferred SAR for N-(2-aminopyridin-4-yl)-N-methylamine analogs based on data from related series of kinase inhibitors.
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| 2-Amino Group | Substitution or Replacement | Decrease | Disruption of critical hydrogen bonds with the kinase hinge region. |
| N-Methyl Group | Replacement with larger alkyl or aryl groups | Potential for increase or decrease | Can modulate binding pocket interactions and selectivity. |
| Pyridine 4-Position | Introduction of substituted aryl/heteroaryl rings | Potential for significant increase | Can access additional binding pockets and form new interactions. |
| Pyridine 4-Position | Introduction of linkers to larger moieties | Potential for significant increase | Allows for targeting of allosteric sites and improving pharmacokinetic properties. |
Experimental Protocols
General Synthesis of N-Aryl-N-methyl-4-aryl-pyridin-2-amine Analogs
The synthesis of N-(2-aminopyridin-4-yl)-N-methylamine analogs can be achieved through a multi-step process, often involving a key palladium-catalyzed cross-coupling reaction to introduce the 4-aryl substituent.
Step 1: Synthesis of the N-Aryl-2-aminopyridine Core
A common method for the synthesis of N-aryl-2-aminopyridines involves the Buchwald-Hartwig amination.
-
Reactants: 2-chloropyridine, desired primary aniline, palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
Procedure:
-
Combine the 2-chloropyridine, aniline, palladium catalyst, ligand, and base in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-aminopyridine.
-
Step 2: N-Methylation
-
Reactants: N-aryl-2-aminopyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydride or potassium carbonate).
-
Procedure:
-
Dissolve the N-aryl-2-aminopyridine in a suitable polar aprotic solvent (e.g., DMF or THF).
-
Add the base portion-wise at 0 °C, followed by the dropwise addition of the methylating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Introduction of the 4-Aryl Substituent via Suzuki Coupling
-
Reactants: The N-methylated-2-amino-4-halopyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4).
-
Procedure:
-
In a reaction vessel, combine the 4-halopyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Add a mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture and then heat under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the final product by column chromatography.
-
dot graph TD { A[Start: 2-Chloro-4-halopyridine] --> B{Buchwald-Hartwig Amination}; C[Primary Aniline] --> B; B --> D[N-Aryl-2-amino-4-halopyridine]; D --> E{N-Methylation}; F[Methylating Agent] --> E; E --> G[N-Aryl-N-methyl-2-amino-4-halopyridine]; G --> H{Suzuki Coupling}; I[Aryl Boronic Acid] --> H; H --> J[Final Product: N-Aryl-N-methyl-4-aryl-pyridin-2-amine]; }
Caption: Synthetic workflow for N-aryl-N-methyl-4-aryl-pyridin-2-amine analogs.
Kinase Inhibition Assays
The inhibitory activity of the synthesized analogs can be evaluated using various in vitro kinase assay formats.
3.2.1. Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [4][5][6]
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Procedure:
-
Add 1 µl of the test compound (or DMSO as a control) to the wells of a 384-well plate.
-
Add 2 µl of Aurora kinase enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
3.2.2. MAP4K4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [3]
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs. Test compounds that bind to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
Add 5 µl of the test compound to the assay plate.
-
Add 5 µl of a mixture containing the MAP4K4 kinase and the europium-labeled antibody.
-
Add 5 µl of the fluorescently labeled tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and determine the IC50 values.
-
dot graph TD { subgraph "Assay Plate" A[Test Compound] --> C{Incubation}; B[Kinase + Substrate/ATP or Tracer/Antibody] --> C; end C --> D[Signal Detection]; D --> E[Data Analysis]; E --> F[IC50 Determination]; }
Caption: General workflow for in vitro kinase inhibition assays.
Signaling Pathways and Therapeutic Rationale
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[7] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately to apoptosis in cancer cells.
dot graph TD { A[Aurora Kinase Activation] --> B[Phosphorylation of Mitotic Substrates]; B --> C[Proper Mitotic Spindle Formation]; C --> D[Chromosome Segregation]; D --> E[Cell Division]; F[Aurora Kinase Inhibitor] --| A; }
Caption: Simplified signaling pathway involving Aurora kinases in mitosis.
MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase involved in various cellular processes, including inflammation, metabolism, and cell migration.[8] Dysregulation of MAP4K4 has been implicated in several diseases, including cancer and diabetes.[8] MAP4K4 inhibitors have shown potential in preclinical models for the treatment of these conditions.[9]
dot graph TD { A[Upstream Signals e.g., TNF-α] --> B[MAP4K4 Activation]; B --> C[Activation of Downstream Kinases e.g., JNK]; C --> D[Cellular Responses e.g., Inflammation, Apoptosis]; E[MAP4K4 Inhibitor] --| B; }
Caption: Simplified signaling pathway involving MAP4K4.
Conclusion and Future Directions
The N-(2-aminopyridin-4-yl)-N-methylamine scaffold holds considerable promise for the development of novel kinase inhibitors. By leveraging the established SAR of related 2-aminopyridine and 2-aminopyrimidine series, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. Future efforts should focus on synthesizing a focused library of these analogs and evaluating them against a panel of therapeutically relevant kinases. Detailed structural biology studies, such as X-ray crystallography of inhibitor-kinase complexes, will be invaluable for elucidating the precise binding modes and guiding further optimization. The systematic exploration of this chemical space is anticipated to yield novel clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
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Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 58(13), 5189-207. [Link]
-
Martin, B. T., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 27(1), 1-10. [Link]
-
De la-Cruz-Hernández, E., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5. [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]
-
Lin, X., et al. (2016). MAP4K4: an emerging therapeutic target in cancer. Cancer Metastasis Reviews, 35(3), 473-483. [Link]
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Harris, S. F., et al. (2015). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters, 6(11), 1121-1125. [Link]
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- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Guide to the Structural Confirmation of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE by NMR and MS
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as pyridine derivatives, a multi-technique analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive identification of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE. We will explore the causality behind experimental choices and present supporting data to illustrate a self-validating analytical workflow.
Introduction
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is a substituted aminopyridine, a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] Accurate structural elucidation is paramount to understanding structure-activity relationships and ensuring the integrity of downstream biological and toxicological studies. This guide will demonstrate how the synergistic use of advanced NMR and MS techniques provides an irrefutable confirmation of its molecular structure.
The Analytical Strategy: A Two-Pillar Approach
Our approach to the structural confirmation of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE rests on two complementary analytical pillars:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and establish connectivity through covalent bonds.
-
Mass Spectrometry (MS): To determine the elemental composition and confirm the molecular weight with high accuracy.
This dual approach ensures that every aspect of the molecule's structure is interrogated, leaving no room for ambiguity.
Caption: A streamlined workflow for the structural confirmation of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE.
Pillar 1: Unraveling the Molecular Skeleton with NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.
-
Data Acquisition: Acquire a suite of NMR spectra on a 400 MHz (or higher) spectrometer. This should include:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Interpretation and Structural Assembly
The following tables present hypothetical, yet realistic, NMR data for N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE and its interpretation.
Table 1: ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | - | 160.5 |
| 3 | 5.85 | d, J = 5.6 Hz | 1H | 98.2 |
| 4 | - | - | - | 154.1 |
| 5 | 6.28 | dd, J = 5.6, 1.2 Hz | 1H | 105.5 |
| 6 | 7.65 | d, J = 5.6 Hz | 1H | 148.3 |
| NH₂ | 5.60 | s (br) | 2H | - |
| N-CH₃ | 2.75 | s | 3H | 29.8 |
| NH | 5.95 | s (br) | 1H | - |
*d = doublet, dd = doublet of doublets, s = singlet, br = broad
Interpretation:
-
The ¹H NMR spectrum shows three distinct aromatic protons, consistent with a substituted pyridine ring.
-
A broad singlet integrating to two protons is indicative of a primary amine (NH₂).
-
A sharp singlet integrating to three protons suggests a methyl group attached to a nitrogen (N-CH₃).
-
The ¹³C NMR spectrum displays five signals for the pyridine ring and one for the methyl group, as expected.
2D NMR for Connectivity Confirmation
While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.[6][7][8]
Caption: The role of 2D NMR in establishing the final molecular structure.
Table 2: Key 2D NMR Correlations
| Experiment | ¹H (δ, ppm) | Correlated ¹³C (δ, ppm) | Correlated ¹H (δ, ppm) | Interpretation |
| COSY | 7.65 (H-6) | - | 6.28 (H-5) | H-6 is adjacent to H-5. |
| 6.28 (H-5) | - | 7.65 (H-6), 5.85 (H-3) | H-5 is adjacent to H-6 and H-3. | |
| HSQC | 7.65 (H-6) | 148.3 (C-6) | - | H-6 is directly attached to C-6. |
| 6.28 (H-5) | 105.5 (C-5) | - | H-5 is directly attached to C-5. | |
| 5.85 (H-3) | 98.2 (C-3) | - | H-3 is directly attached to C-3. | |
| 2.75 (N-CH₃) | 29.8 (N-CH₃) | - | The methyl protons are attached to the methyl carbon. | |
| HMBC | 2.75 (N-CH₃) | 154.1 (C-4) | - | The N-methyl group is attached to C-4.[9] |
| 5.85 (H-3) | 160.5 (C-2), 154.1 (C-4), 105.5 (C-5) | - | H-3 shows long-range coupling to C-2, C-4, and C-5, confirming the pyridine ring structure. |
The HMBC correlation between the N-methyl protons and C-4 is the final piece of the puzzle, unequivocally establishing the position of the methylamino group on the pyridine ring.
Pillar 2: Elemental Composition and Molecular Weight Verification by Mass Spectrometry
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as an orthogonal and confirmatory technique to NMR.[10][11][12]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) coupled with a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer.[13] ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[14]
Data Interpretation
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 138.0975 | 138.0971 | -2.9 |
Interpretation:
-
The molecular formula of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is C₇H₁₁N₃.
-
The calculated monoisotopic mass of the protonated molecule ([M+H]⁺) is 138.0975.
-
The observed mass from the HRMS analysis is in excellent agreement with the calculated mass, with a mass error of less than 5 ppm. This high accuracy provides strong confidence in the proposed elemental composition.
Conclusion: A Synergistic and Self-Validating Approach
The combination of comprehensive NMR analysis and high-resolution mass spectrometry provides a robust and self-validating method for the structural confirmation of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE. NMR spectroscopy elucidates the intricate connectivity of the carbon-hydrogen framework, while HRMS confirms the elemental composition and overall molecular weight with exceptional accuracy. This dual-pillar approach ensures the highest level of scientific integrity, which is indispensable for researchers, scientists, and drug development professionals. By following this guide, researchers can confidently and definitively identify their synthesized compounds, paving the way for further investigation into their biological properties.
References
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]
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Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. [Link]
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High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.. [Link]
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On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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ESI-MS: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Technology Networks. [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
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Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives... ResearchGate. [Link]
-
Synthesis and characterization of four organic-inorganic salts: sulfates of 2-aminopyridinium derivatives. PubMed. [Link]
-
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. [Link]
-
Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist. PubMed. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
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A Comparative Analysis of Aminopyridine Scaffolds in Modern Drug Design
The aminopyridine scaffold, a pyridine ring bearing an amino group, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, showcasing their therapeutic versatility.[1] This is due to their unique ability to engage with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] This guide offers an in-depth comparative analysis of the three main aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—elucidating how the position of the amino group profoundly influences their application in drug design.
The Strategic Importance of Isomer Selection
The seemingly subtle shift of the amino group around the pyridine ring dramatically alters the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule. These changes are critical in determining a compound's binding affinity for its target, its pharmacokinetic profile, and ultimately, its therapeutic efficacy.
2-Aminopyridine: A Versatile Building Block
The 2-aminopyridine moiety is a prevalent structural motif in a multitude of clinically significant molecules.[2] Its utility stems from its capacity to serve as a bioisostere for other chemical groups and its role as a versatile synthetic intermediate.[3][4]
Key Therapeutic Applications:
-
Oncology: The 2-aminopyridine scaffold is a key component in several kinase inhibitors.[5][6] For instance, Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, features a 2-aminopyridine core that is crucial for its activity against non-small cell lung cancer.[5]
-
Anti-inflammatory: Drugs like Piroxicam and Tenoxicam, which are non-steroidal anti-inflammatory drugs (NSAIDs), incorporate the 2-aminopyridine structure.[3]
-
Antiviral: Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV, is another example of a 2-aminopyridine-based drug.[3]
The strategic placement of the amino group at the 2-position allows for specific hydrogen bonding interactions with target proteins, a feature extensively exploited in the design of kinase inhibitors.[7]
3-Aminopyridine: A Scaffold with Diverse Biological Activities
While perhaps less represented in blockbuster drugs compared to its 2-amino counterpart, the 3-aminopyridine scaffold is a subject of intense research due to its wide range of biological activities.[8]
Key Therapeutic Applications:
-
Neurological Disorders: 3-Aminopyridine derivatives have been investigated for their potential in treating neurological conditions, acting as potassium channel blockers to enhance neurotransmitter release.[8][9]
-
Anticancer: Research has demonstrated the potential of 3-aminopyridine derivatives in cancer therapy, with some compounds showing inhibitory activity against ribonucleotide reductase, an enzyme vital for DNA synthesis.[8]
-
Antimicrobial: Derivatives of 3-aminopyridine have exhibited antibacterial activity against various pathogens.[8]
The unique electronic distribution of the 3-aminopyridine ring influences its binding modes and allows for the development of compounds with distinct pharmacological profiles.
4-Aminopyridine: A Focused Approach to Neurological Conditions
4-Aminopyridine is a well-established potassium channel blocker.[10] This specific mechanism of action has led to its successful application in treating certain neurological disorders.
Key Therapeutic Applications:
-
Multiple Sclerosis (MS): Fampridine (a sustained-release formulation of 4-aminopyridine) is approved to improve walking in patients with MS.[10][11][12] It works by blocking potassium channels in demyelinated axons, which enhances signal conduction.[13][14]
-
Spinal Cord Injury: Research has explored the potential of 4-aminopyridine to restore some motor function in individuals with spinal cord injuries.[15]
-
KCNA2-Related Disorders: It has also been used to treat certain genetic epilepsy syndromes caused by mutations in the KCNA2 gene.[10]
The position of the amino group at the 4-position is critical for its potent potassium channel blocking activity. However, this potency is also associated with a higher risk of side effects, such as seizures, which necessitates careful dose management.[10][16]
Comparative Summary of Aminopyridine Scaffolds
| Feature | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Primary Role | Versatile scaffold, kinase inhibitor core[2][5] | Diverse biological activities[8] | Potassium channel blocker[10] |
| Key Therapeutic Areas | Oncology, Inflammation, Antiviral[3][5] | Neurology, Oncology, Antimicrobial[8] | Multiple Sclerosis, Spinal Cord Injury[10][15] |
| Mechanism of Action | Varies widely depending on the overall molecule | Diverse mechanisms | Blocks voltage-gated potassium channels[10] |
| Notable Drugs | Crizotinib, Piroxicam, Delavirdine[3][5] | Investigational compounds | Fampridine (Ampyra)[10][11] |
Experimental Protocols: Synthesis and Evaluation
The development of novel aminopyridine-based drug candidates relies on robust synthetic and analytical methodologies.
General Synthesis of Aminopyridine Derivatives
A common and versatile method for synthesizing substituted aminopyridines is the Suzuki coupling reaction.[5]
Step-by-Step Protocol:
-
Starting Material: A halo-substituted aminopyridine (e.g., 2-amino-5-bromopyridine) is used as the initial substrate.
-
Boronic Acid/Ester: The desired substituent is introduced in the form of a boronic acid or boronic ester.
-
Catalyst: A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is employed to facilitate the cross-coupling reaction.
-
Base: A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is used.
-
Reaction Conditions: The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen or argon), for a specified period.
-
Work-up and Purification: After the reaction is complete, the product is extracted and purified using techniques like column chromatography.
This methodology allows for the efficient creation of a library of aminopyridine derivatives with diverse substitutions for structure-activity relationship (SAR) studies.[5]
In Vitro Kinase Inhibition Assay
To evaluate the efficacy of aminopyridine derivatives as kinase inhibitors, a standard in vitro kinase assay is performed.
Step-by-Step Protocol:
-
Reagents: The assay requires the target kinase, a suitable substrate (often a peptide), ATP (adenosine triphosphate), and the test compound (aminopyridine derivative).
-
Reaction Buffer: A buffer solution is prepared to maintain the optimal pH and ionic strength for the kinase reaction.
-
Incubation: The kinase, substrate, and test compound are incubated together in the reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in kinase activity at different concentrations. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated.[6][17]
Visualizing the Drug Discovery Workflow
The process of developing a new drug based on an aminopyridine scaffold is a complex, multi-step process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the discovery and development of a new drug.
Conclusion
The aminopyridine scaffold is a testament to the power of subtle structural modifications in drug design. The choice between a 2-, 3-, or 4-aminopyridine core is a critical decision that directs the entire drug discovery program. While 2-aminopyridines offer broad utility across multiple therapeutic areas, particularly in oncology, 4-aminopyridines have a more focused, yet highly impactful, role in neurology. The 3-aminopyridine scaffold represents a frontier of ongoing research with the potential for novel therapeutic breakthroughs. A thorough understanding of the distinct properties of each isomer is paramount for medicinal chemists aiming to develop the next generation of targeted and effective therapies.
References
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Moebitz, H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7049-7057. [Link]
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Bar-Or, A., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Zheng, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1695-1711. [Link]
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 11(62), 39369-39386. [Link]
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Prasanth, V. V., et al. (2012). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica, 4(4), 1461-1469. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. [Link]
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Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
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Zheng, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]
-
El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. [Link]
-
Li, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
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Bar-Or, A., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. [Link]
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Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). 4-Aminopyridine. [Link]
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bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
Georgieva, T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
-
Thompson, M. J., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(17), 3546-3551. [Link]
-
Lee, J., et al. (2018). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 61(21), 9579-9590. [Link]
-
Medrano-Lozano, C., et al. (2009). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 52(17), 5415-5426. [Link]
-
Chang, F. C., & Potter, B. M. (2008). Pharmacokinetics and Pharmacodynamics of 4-Aminopyridine in Awake Guinea Pigs. Journal of Pharmaceutical Sciences, 97(9), 3991-4001. [Link]
-
El-Sayed, N. A. E., et al. (2023). Aminopyridone-Linked Benzimidazoles: A Fragment-Based Drug Design for the Development of CDK9 Inhibitors. Future Medicinal Chemistry, 15(16), 1435-1452. [Link]
-
Miller, R. D., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 571-576. [Link]
-
Hayes, K. C., et al. (2003). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. Journal of Clinical Pharmacology, 43(4), 379-385. [Link]
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 98-106. [Link]
-
Clinical Trials Arena. (2007). Fampridine-SR – Treatment for Multiple Sclerosis. [Link]
-
BioSpace. (2010). US FDA Approves Acorda Therapeutics MS Drug to Help with Walking. [Link]
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BioWorld. (2010). FDA Blesses Ampyra as First Drug to Improve MS Walking. [Link]
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Hayes, K. C., et al. (2003). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. ResearchGate. [Link]
-
DeForge, L. E., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917. [Link]
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PharmaCompass. (n.d.). 4 Aminopyridine | FDA Orange Book | Approved Drug Product List. [Link]
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PharmaCompass. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. [Link]
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ResearchGate. (n.d.). Syntheis of 3-Aminopyridine. [Link]
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Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e953. [Link]
-
Tseng, K. C., et al. (2016). 4‐Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. EMBO Molecular Medicine, 8(12), 1407-1420. [Link]
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Zörner, B., & Filli, L. (2022). Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review. Frontiers in Neurology, 13, 1033860. [Link]
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Kaji, R., & Sumner, A. J. (1988). Effects of 4-aminopyridine in experimental CNS demyelination. Neurology, 38(12), 1884-1887. [Link]
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- 17. benchchem.com [benchchem.com]
Technical Guide: Validating N4-methyl-pyridine-2,4-diamine Interaction with Target Enzymes
Executive Summary
N4-methyl-pyridine-2,4-diamine (also referred to as 2-amino-4-methylaminopyridine) represents a privileged scaffold in medicinal chemistry, primarily acting as a competitive inhibitor for enzymes requiring bidentate ligand recognition. While historically characterized as a potent, selective inhibitor of inducible Nitric Oxide Synthase (iNOS) , its structural features—specifically the pyridine nitrogen and exocyclic amines—make it a critical "fragment lead" for JmjC-domain containing Histone Lysine Demethylases (KDMs) .
This guide provides a rigorous validation framework for researchers utilizing this compound. It addresses the critical need to distinguish between its nanomolar affinity for iNOS (primary target) and its micromolar activity against epigenetic targets (KDM4/5), ensuring that observed phenotypic effects are correctly attributed.
Mechanistic Basis & Molecular Interactions
To validate inhibition, one must first understand the binding mode. N4-methyl-pyridine-2,4-diamine functions through two distinct mechanisms depending on the target class.
Mechanism A: iNOS Inhibition (High Affinity)
The compound acts as a competitive inhibitor of L-Arginine. The pyridine nitrogen coordinates with the active site Heme iron, while the amine groups form hydrogen bonds with the substrate access channel, effectively locking the enzyme in an inactive state.
Mechanism B: JmjC KDM Inhibition (Fragment Activity)
In Histone Demethylases (e.g., KDM4A), the compound mimics the 2-oxoglutarate (2-OG) cofactor. The pyridine nitrogen and the 2-amino group form a bidentate chelate with the catalytic Fe(II) center, blocking the oxidation of the methyl-lysine substrate.
Visualization: Dual-Target Interaction Logic
Caption: Comparative binding modes showing high-affinity competition at iNOS vs. metal chelation at epigenetic targets.
Comparative Performance Analysis
When using N4-methyl-pyridine-2,4-diamine, it is essential to benchmark it against established "Tool Compounds" to verify potency and selectivity.
| Feature | N4-methyl-pyridine-2,4-diamine | 1400W (iNOS Standard) | 2,4-PDCA (KDM Standard) | GSK-J4 (KDM Potent) |
| Primary Target | iNOS (Selectivity > nNOS/eNOS) | iNOS (Highly Selective) | Pan-JmjC KDM | KDM6 (JMJD3/UTX) |
| Potency (IC50) | ~6 nM (iNOS) / ~5 µM (KDM) | ~7 nM (iNOS) | ~1-5 µM (KDM) | ~60 nM (KDM - active form) |
| Cell Permeability | High (Small, lipophilic) | Low to Moderate | Very Low (Polar acid) | High (Ester prodrug) |
| Mechanism | Heme ligation / Arginine mimic | Irreversible binding | 2-OG Competition | 2-OG Competition |
| Application | Dual-probe: Inflammation & Epigenetic fragment | Pure iNOS validation | Structural biology / Cell-free assays | Cellular epigenetic functional assays |
Expert Insight: If you observe a cellular phenotype at 100 nM , it is likely driven by iNOS inhibition. If the phenotype requires 10-50 µM , it may involve KDM inhibition, but you must control for NO signaling effects.
Experimental Protocols for Validation
To rigorously validate the inhibitory effect, a "Self-Validating" workflow is required. This involves biochemical confirmation followed by target engagement.
Protocol A: Biochemical Validation (AlphaScreen for KDM Activity)
Use this to confirm the compound acts on the epigenetic target directly, independent of NO signaling.
Reagents:
-
Recombinant KDM4A or KDM5B enzyme.
-
Biotinylated Histone H3(1-21)K9me3 peptide.
-
AlphaLISA Acceptor beads (Anti-H3K9me2) and Streptavidin Donor beads.
Workflow:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate. Critical: Freshly prepare Fe(II) and Ascorbate to prevent oxidation.
-
Incubation: Mix Enzyme (5 nM) + Compound (Serial Dilution 1 nM - 100 µM) + Peptide (50 nM) + 2-OG (10 µM).
-
Reaction: Incubate for 30-60 mins at RT.
-
Detection: Add Acceptor/Donor beads. Incubate 60 mins in dark.
-
Read: Measure signal on EnVision or compatible plate reader.
Validation Criteria: A reduction in signal indicates inhibition of demethylation (preserving the H3K9me3 substrate). The IC50 should be compared to 2,4-PDCA.
Protocol B: Cellular Target Engagement (CETSA)
Use this to prove the compound physically binds the target inside the live cell.
Rationale: Western blots only show functional outcomes. CETSA proves physical binding by stabilizing the protein against heat denaturation.
Step-by-Step:
-
Treatment: Treat cells (e.g., HEK293) with 10 µM N4-methyl-pyridine-2,4-diamine for 1 hour. Include a DMSO control.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cooling: Immediately snap-freeze in liquid nitrogen (or cool to RT) to precipitate unstable proteins.
-
Separation: Centrifuge at 20,000 x g for 20 mins. Collect supernatant (soluble fraction).
-
Analysis: Run Western Blot for iNOS and KDM4A .
Success Metric: The "melting curve" of the target protein should shift to the right (higher temperature stability) in the treated samples compared to DMSO.
Validation Workflow Diagram
This flowchart guides the researcher through the decision matrix for validating this specific compound.
Caption: Decision matrix for distinguishing between high-affinity iNOS inhibition and moderate-affinity epigenetic modulation.
References
-
Biological Activity (iNOS): Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.[1] Source: British Journal of Pharmacology (PubMed). Link:[Link]
-
Structural Basis (KDM Inhibition): Title: 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[2][3] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]
-
Methodology (CETSA): Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Source: Science. Link:[Link]
-
Comparative Tool (GSK-J4): Title: The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on dendritic cells. Source: Nature Communications.[4] Link:[Link]
Sources
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal Procedures: N-(2-Aminopyridin-4-yl)-N-methylamine
Executive Summary & Chemical Profile[1]
N-(2-Aminopyridin-4-yl)-N-methylamine (CAS 119580-93-3) is a di-substituted pyridine derivative often utilized as a pharmaceutical intermediate in kinase inhibitor synthesis.
The Safety Imperative: While this specific isomer is not explicitly listed on the EPA RCRA "P-List" (unlike its structural analog 4-Aminopyridine , P008), it retains the pharmacophore of a potassium channel blocker. Consequently, it must be managed as a high-hazard organic base . The primary risks during disposal are acute toxicity (neurotoxicity potential) and exothermic reactivity with acids.
Chemical Identity & Hazard Data
| Parameter | Specification |
| Chemical Name | N-(2-Aminopyridin-4-yl)-N-methylamine |
| CAS Number | 119580-93-3 |
| Molecular Formula | C₆H₉N₃ |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Acidity/Basicity | Basic (pKa ~9.0 for pyridine nitrogen) |
| Primary Hazards | Acute Tox.[1][2][3][4][5][6][7] (Oral/Dermal), Skin/Eye Irritant, Aquatic Chronic |
| RCRA Status (US) | Non-listed; Manage as Hazardous Waste (Toxic/Irritant) |
| Waste Stream | Basic Organic Waste (High BTU Incineration) |
Pre-Disposal: Segregation & Compatibility Logic
Effective disposal begins at the bench. The most common laboratory accident involving aminopyridines occurs during waste consolidation , where mixing this base with strong acid waste streams generates significant heat and potentially aerosolizes toxic vapors.
The "Self-Validating" Segregation System
To ensure safety, you must verify the waste stream pH and composition before addition. Follow this logic:
-
Never mix with Oxidizers (Nitric acid, Peroxides)
Risk of fire/explosion. -
Never mix with Acids (HCl, H₂SO₄)
Risk of exothermic neutralization. -
Always segregate into the Basic Organic or General Organic stream.
Diagram 1: Waste Segregation Decision Tree
The following logic flow ensures the compound is routed to the correct waste container, preventing incompatible mixtures.
Caption: Decision logic for segregating aminopyridine waste to prevent incompatible reactions (acid/oxidizer mixing).
Step-by-Step Disposal Workflow
This protocol assumes the user is in a standard research laboratory environment (GLP/GMP).
A. Solid Waste (Pure Compound or Spill Debris)
Objective: Contain dust to prevent inhalation exposure (neurotoxic potential).
-
PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a P95/P100 particulate respirator if handling open powder outside a fume hood.
-
Containerization:
-
Collect solids in a clear, polyethylene bag (minimum 2 mil thickness).
-
Double bag the waste.
-
Place the sealed bag into the designated Hazardous Solid Waste Drum (typically a wide-mouth HDPE drum).
-
-
Labeling:
-
Label must read: "Hazardous Waste - Solid - Toxic."
-
Explicitly list constituent: "N-(2-Aminopyridin-4-yl)-N-methylamine."
-
B. Liquid Waste (Solutions/Reaction Mixtures)
Objective: Prevent leaks and ensure compatibility with incineration feeds.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the "Organic Waste" stream.
-
Transfer:
-
Use a funnel to prevent drips.
-
Transfer into an HDPE (High-Density Polyethylene) or Glass carboy.
-
Leave 10% headspace in the container to allow for thermal expansion.
-
-
Rinsing:
-
Triple-rinse the original empty reagent bottle with a compatible solvent (e.g., methanol).
-
Add rinsate to the liquid waste container.
-
Deface the label on the empty bottle and dispose of the bottle as "Glass Waste" (if clean) or "Solid Hazardous Waste" (if residue remains).
-
Diagram 2: The Disposal Lifecycle (Cradle-to-Grave)
This workflow visualizes the path from the benchtop to final destruction.
Caption: Lifecycle of the chemical waste from generation at the bench to final thermal destruction.
Spill Contingency Protocols
Scenario: You have dropped a vial containing 500mg of N-(2-Aminopyridin-4-yl)-N-methylamine powder.
-
Evacuate & Assess: Move away from the immediate area. If dust is airborne, evacuate the lab for 15 minutes to allow settling/ventilation.
-
PPE Upgrade: Wear a fitted N95 or half-mask respirator, double nitrile gloves, and safety goggles.
-
Dry Clean-Up (Preferred):
-
Do not use a brush (creates dust).
-
Cover the spill with damp paper towels (dampened with water or methanol) to suppress dust.
-
Scoop the damp towels and powder into a hazardous waste bag.
-
-
Surface Decontamination:
-
Wipe the area with a mild acid solution (e.g., 1% Acetic Acid) to solubilize and neutralize residual amine traces, followed by a water rinse.
-
Dispose of all wipes as Solid Hazardous Waste .
-
Regulatory & Compliance Context
United States (RCRA/EPA)[2][10]
-
Classification: This specific CAS is not P-listed. However, under 40 CFR 262.11 , the generator must determine if the waste is hazardous.
-
Determination: Due to oral toxicity and aquatic toxicity, it meets the criteria for a Characteristic Hazardous Waste (Toxic).
-
Destruction: The required method is Incineration (combustion) to destroy the pyridine ring structure.
European Union (EWC)
-
Waste Code: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
PubChem. Compound Summary: N-(2-Aminopyridin-4-yl)-N-methylamine (CAS 119580-93-3). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generator Regulations. EPA.gov. Available at: [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
